5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S2/c1-5-4-6(13-10-5)7-2-3-8(14-7)15(9,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTGBJPEUYAGNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(S2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282218-14-7 | |
| Record name | 5-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By synthesizing information on its constituent moieties, this document offers insights into its physicochemical properties, potential synthetic pathways, and diverse applications.
Molecular Profile and Physicochemical Properties
This compound possesses a unique molecular architecture, integrating a thiophene ring with a methyl-substituted isoxazole ring via a carbon-carbon bond. This combination of aromatic and heterocyclic systems imparts a distinct set of properties that are highly valuable in the design of novel bioactive molecules and functional materials.
The molecular formula for this compound is C₈H₆ClNO₃S₂. Based on the atomic weights of its constituent elements, the calculated molecular weight is 263.72 g/mol .
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆ClNO₃S₂ |
| Molecular Weight | 263.72 g/mol |
| Appearance (Predicted) | Solid |
The properties of the individual heterocyclic components provide a foundation for understanding the characteristics of the target molecule:
-
2-Thiophenesulfonyl chloride: This building block is a colorless to brown low-melting solid or liquid with a melting point of 30-32 °C and a boiling point of 130-132 °C at 14 mmHg.[1][2] It is known to be sensitive to moisture.[2][3]
-
3-Methyl-5-isoxazole Moiety: Isoxazoles are a class of five-membered heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4][5][6] The presence of the methyl group can influence the molecule's steric and electronic properties.
Synthesis and Reaction Mechanisms
While a specific, documented synthesis for this compound is not prevalent in the literature, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of bi-heterocyclic compounds and the introduction of sulfonyl chloride groups. A retro-synthetic analysis suggests a multi-step approach.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
A logical synthetic route would involve the initial coupling of the two heterocyclic rings, followed by the introduction of the sulfonyl chloride functional group.
Step 1: Synthesis of 5-(3-Methyl-5-isoxazolyl)thiophene
This key step can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This reaction would involve the coupling of a halogenated isoxazole derivative with a thiophene boronic acid or a similar organometallic reagent.
-
Experimental Protocol (Hypothetical):
-
To a solution of 3-methyl-5-bromoisoxazole and thiophene-2-boronic acid in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base (e.g., sodium carbonate).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(3-methyl-5-isoxazolyl)thiophene.
-
Step 2: Chlorosulfonylation of 5-(3-Methyl-5-isoxazolyl)thiophene
The final step involves the electrophilic substitution of a sulfonyl chloride group onto the thiophene ring. This is typically achieved using chlorosulfonic acid. The substitution is expected to occur at the 2-position of the thiophene ring due to the directing effect of the sulfur atom.
-
Experimental Protocol (Hypothetical):
-
Cool a solution of 5-(3-methyl-5-isoxazolyl)thiophene in a dry, inert solvent (e.g., dichloromethane) in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Separate the organic layer and wash it with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Further purification may be achieved by recrystallization or column chromatography, though care must be taken due to the compound's sensitivity to moisture.
-
Caption: Proposed two-step synthesis of the target molecule.
Applications in Research and Drug Development
The unique structural combination of isoxazole and thiophene rings in this compound makes it a highly attractive scaffold for the development of novel therapeutic agents and functional materials.
Medicinal Chemistry and Drug Discovery
Both thiophene and isoxazole are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds.
-
Thiophene Derivatives: These compounds exhibit a wide range of pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties.[7][8][9] Thiophene-containing drugs are prevalent in the market.
-
Isoxazole Derivatives: Isoxazoles are also known for their diverse biological activities and are components of several approved drugs.[4][5][6] They are often investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
The sulfonyl chloride group is a versatile functional handle that can be readily converted into sulfonamides, which are a prominent class of drugs with antibacterial, diuretic, and hypoglycemic activities. Therefore, this compound is an excellent starting material for the synthesis of a library of novel sulfonamide derivatives with potential therapeutic applications.
Sources
- 1. 2-Thiophenesulfonyl chloride 96 16629-19-9 [sigmaaldrich.com]
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- 3. 2-Thiophenesulfonyl Chloride | 16629-19-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Spectral Analysis of 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive analysis of the expected spectral data for the novel compound 5-(3-methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride. While experimental spectra for this specific molecule are not publicly available, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization. This guide is designed to assist researchers in the identification, purity assessment, and structural elucidation of this compound, which holds potential as a key intermediate in medicinal chemistry and drug development.
Introduction and Molecular Structure
This compound (CAS 1282218-14-7) is a bifunctional molecule incorporating a thiophene core, an isoxazole ring, and a reactive sulfonyl chloride group. This unique combination of heterocycles suggests its potential utility as a scaffold in the design of novel therapeutic agents. The sulfonyl chloride moiety, in particular, serves as a versatile handle for derivatization, allowing for the synthesis of a library of sulfonamides with diverse biological activities.
The molecular formula of the compound is C₈H₆ClNO₃S₂ with a molecular weight of 263.73 g/mol . Understanding its three-dimensional structure is paramount to interpreting its spectral behavior.
Caption: Molecular structure of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for confirming the identity and purity of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the protons on the thiophene and isoxazole rings, as well as the methyl group. The predicted chemical shifts (in ppm, relative to TMS) in a standard solvent like CDCl₃ are tabulated below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| Thiophene H-3 | 7.5 - 7.7 | Doublet | J = 4.0 - 4.5 | Deshielded by the adjacent sulfonyl chloride group and the isoxazole ring. |
| Thiophene H-4 | 7.2 - 7.4 | Doublet | J = 4.0 - 4.5 | Coupled to the H-3 proton. |
| Isoxazole H-4 | 6.3 - 6.5 | Singlet | N/A | Characteristic chemical shift for a proton at the 4-position of an isoxazole ring. |
| Methyl (CH₃) | 2.4 - 2.6 | Singlet | N/A | Typical chemical shift for a methyl group attached to an isoxazole ring. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. The predicted chemical shifts are as follows:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| Thiophene C-2 | 145 - 150 | Attached to the electron-withdrawing sulfonyl chloride group. |
| Thiophene C-5 | 155 - 160 | Attached to the isoxazole ring. |
| Thiophene C-3 | 128 - 132 | Aromatic carbon adjacent to the sulfonyl chloride-bearing carbon. |
| Thiophene C-4 | 125 - 129 | Aromatic carbon. |
| Isoxazole C-5 | 165 - 170 | Carbon of the isoxazole ring attached to the thiophene ring. |
| Isoxazole C-3 | 160 - 165 | Carbon of the isoxazole ring bearing the methyl group. |
| Isoxazole C-4 | 100 - 105 | Characteristic upfield shift for the C-4 of an isoxazole. |
| Methyl (CH₃) | 11 - 14 | Typical chemical shift for a methyl group on a heterocyclic ring. |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Caption: Workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3150 | C-H stretching (aromatic) | Medium |
| 2950 - 3000 | C-H stretching (methyl) | Weak |
| 1600 - 1620 | C=N stretching (isoxazole) | Medium |
| 1450 - 1550 | C=C stretching (thiophene, isoxazole) | Medium-Strong |
| 1370 - 1390 | S=O asymmetric stretching (sulfonyl chloride) | Strong |
| 1170 - 1190 | S=O symmetric stretching (sulfonyl chloride) | Strong |
| 800 - 850 | C-H out-of-plane bending (thiophene) | Strong |
| 550 - 600 | S-Cl stretching | Medium |
The two strong absorption bands for the S=O stretching are characteristic of the sulfonyl chloride group and are key diagnostic peaks.
Experimental Protocol for IR Data Acquisition
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrum
For a compound with the formula C₈H₆ClNO₃S₂, the expected monoisotopic mass is approximately 262.94 g/mol . In a high-resolution mass spectrum (HRMS), the measured mass should be very close to this value.
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z ≈ 263. Due to the presence of chlorine, an isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak will be observed.
Predicted Fragmentation Pattern
The molecule is expected to fragment in a predictable manner under EI conditions. Key fragmentation pathways include:
-
Loss of Cl: [M - Cl]⁺
-
Loss of SO₂: [M - SO₂]⁺
-
Cleavage of the thiophene-isoxazole bond
Caption: Predicted major fragmentation pathways.
Experimental Protocol for MS Data Acquisition
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF, Orbitrap) for accurate mass measurements.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging fundamental spectroscopic principles and data from related compounds, we have established a comprehensive framework for the characterization of this molecule. The experimental protocols outlined herein offer a clear path for researchers to obtain and interpret the necessary data to confirm the structure and purity of this promising chemical entity. This guide serves as a valuable resource for scientists engaged in the synthesis and application of novel heterocyclic compounds in drug discovery and development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChemLite. 1282218-14-7. [Link]
Methodological & Application
The Strategic Application of 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl Chloride in Medicinal Chemistry: A Guide for Researchers
The convergence of privileged heterocyclic scaffolds in single molecular entities represents a powerful strategy in modern drug discovery. This guide delves into the medicinal chemistry applications of one such hybrid molecule, 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride . This compound serves as a versatile building block for the synthesis of a diverse array of sulfonamide derivatives, which are of significant interest due to their broad therapeutic potential. By uniting the isoxazole and thiophene moieties, this reagent offers a unique structural framework for the development of novel therapeutic agents.
This document provides a comprehensive overview of the synthesis, functionalization, and potential applications of this key intermediate. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to effectively harness the potential of this compound in their quest for new medicines.
The Architectural Logic: Isoxazole and Thiophene in Concert
The combination of an isoxazole ring and a thiophene nucleus within a single scaffold is a deliberate design choice aimed at leveraging the distinct and often complementary pharmacological properties of each heterocycle. Isoxazoles are a well-established class of five-membered heterocycles that are present in a number of approved drugs and are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The thiophene ring, a bioisostere of benzene, is another crucial pharmacophore that can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, while also contributing to its biological activity.
The sulfonyl chloride group at the 2-position of the thiophene ring is a highly reactive functional group that readily undergoes nucleophilic substitution with a wide range of primary and secondary amines, as well as other nucleophiles.[3] This reactivity allows for the facile introduction of diverse functionalities, enabling the exploration of a vast chemical space and the fine-tuning of the pharmacological profile of the resulting sulfonamide derivatives.
Synthesis and Functionalization: A Practical Approach
Conceptual Synthetic Pathway
The synthesis of the title compound would likely involve a multi-step sequence, starting from simpler precursors to construct the isoxazole and thiophene rings, followed by the introduction of the sulfonyl chloride functionality.
Caption: Conceptual synthetic pathway for this compound.
Protocol 1: General Procedure for the Synthesis of Isoxazole-Thiophene Sulfonamides
This protocol outlines a general method for the synthesis of sulfonamides from this compound and a primary or secondary amine. The causality behind these steps lies in the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA) or Pyridine, 1.5 - 2.0 equivalents)
-
Stirring apparatus
-
Reaction vessel
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Amine and Base: To the stirred solution, add the amine (1.0 - 1.2 equivalents) followed by the slow, dropwise addition of the base (1.5 - 2.0 equivalents) at 0 °C. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the reaction to completion.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a period of 2-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, quench the mixture with water or a dilute aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired sulfonamide.
Self-Validation: The identity and purity of the synthesized sulfonamides should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Medicinal Chemistry: Targeting Disease Pathways
The sulfonamide derivatives of this compound are promising candidates for investigation in various therapeutic areas. The structural features of this scaffold suggest potential activity against several important biological targets.
Antibacterial Agents
Sulfonamides are a well-known class of antibacterial agents.[4] The isoxazole ring is also a component of several antibacterial drugs. The combination of these two pharmacophores in a single molecule could lead to the discovery of novel antibacterial agents with improved potency or a broader spectrum of activity.
Carbonic Anhydrase Inhibitors
Sulfonamides are the primary chemical class of carbonic anhydrase (CA) inhibitors.[5] CAs are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The isoxazole moiety can be tailored to interact with specific residues in the active site of different CA isoforms, potentially leading to the development of potent and selective inhibitors.[6]
Enzyme Inhibition in Cancer and Inflammation
The isoxazole ring is a key component of several kinase inhibitors and other enzyme-targeted therapies. By functionalizing the sulfonamide group with various chemical moieties, it is possible to design molecules that can interact with the active sites of enzymes implicated in cancer and inflammatory diseases.
Caption: Potential medicinal chemistry applications of sulfonamide derivatives.
Data Presentation: Physicochemical Properties
While experimental data for the title compound is scarce, the following table presents the predicted physicochemical properties which are crucial for assessing its drug-likeness.
| Property | Predicted Value |
| Molecular Formula | C₈H₆ClNO₃S₂ |
| Molecular Weight | 279.72 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
Data predicted using computational tools.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel sulfonamide derivatives with significant potential in medicinal chemistry. Its unique combination of isoxazole and thiophene scaffolds provides a solid foundation for the development of new therapeutic agents targeting a range of diseases. The protocols and insights provided in this guide are intended to facilitate the exploration of this exciting area of research and to accelerate the discovery of new and effective medicines.
References
-
Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. PMC. [Link]
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Isoxazole-containing sulfanilamides as new antibacterial agents: in silico study, synthesis and in vitro evaluation. ResearchGate. [Link]
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Synthesis of sulfonylamides containing an isoxazole moiety. ResearchGate. [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
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The reactions of some thiophene sulfonyl derivatives. SciSpace. [Link]
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Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. PubMed. [Link]
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Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]
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Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
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Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. [Link]
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The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). [Link]
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Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. ResearchGate. [Link]
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Biological Activities Of Sulfonamides. SciSpace. [Link]
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A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. ChemRxiv. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]
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- 6. researchgate.net [researchgate.net]
Strategic Derivatization of 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl Chloride for Accelerated Structure-Activity Relationship (SAR) Studies
An Application Note and Protocol Guide
Abstract: This comprehensive guide details the strategic derivatization of the novel heterocyclic scaffold, 5-(3-methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride, a versatile building block for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies. We provide a robust, field-tested protocol for the synthesis of a primary sulfonamide library, emphasizing the underlying chemical principles and experimental design choices that ensure high reaction efficiency and purity of the final compounds. This document serves as a practical resource for medicinal chemists and drug discovery scientists aiming to explore the chemical space around this promising scaffold.
Introduction: The Strategic Value of the Isoxazolyl-Thiophene Sulfonamide Scaffold
The convergence of a thiophene ring, an isoxazole moiety, and a sulfonamide linker creates a chemical scaffold with significant potential in medicinal chemistry. The thiophene ring is a well-established bioisostere for the benzene ring, often improving metabolic stability and pharmacokinetic properties. The isoxazole group can act as a hydrogen bond acceptor and its substitution pattern allows for fine-tuning of steric and electronic properties. The sulfonamide group is a cornerstone of drug design, present in a wide array of therapeutics, and provides a key vector for introducing diversity.
The title compound, this compound, is a particularly attractive starting material for SAR studies due to the reactive sulfonyl chloride group, which can be readily coupled with a vast array of primary and secondary amines to generate a library of sulfonamides. This allows for systematic exploration of the chemical space around a core scaffold, a fundamental principle of SAR-driven drug discovery.
Reaction Schema and Workflow
The derivatization of this compound into a library of sulfonamides is a straightforward yet powerful method for generating chemical diversity. The general workflow is depicted below, outlining the key stages from starting material to the final, purified compounds ready for biological screening.
Figure 1: A high-level workflow for the generation and evaluation of a sulfonamide library for SAR studies.
Detailed Protocol: Synthesis of a Sulfonamide Library
This protocol outlines the parallel synthesis of a representative library of sulfonamides from this compound and a diverse set of primary and secondary amines.
3.1. Materials and Reagents
-
This compound (≥95% purity)
-
A diverse set of primary and secondary amines (e.g., aniline, benzylamine, morpholine, piperidine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Hydrochloric Acid (HCl), 1 M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
3.2. Step-by-Step Experimental Procedure
-
Reaction Setup: To a clean, dry reaction vial, add the desired amine (1.2 equivalents).
-
Dissolution: Dissolve the amine in anhydrous DCM (0.2 M final concentration).
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution. The use of a non-nucleophilic base is crucial to scavenge the HCl byproduct without competing with the amine nucleophile.
-
Sulfonyl Chloride Addition: In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Reaction Initiation: Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C (ice bath). The dropwise addition helps to control the exotherm of the reaction.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. This washing sequence removes unreacted amine, the triethylamine hydrochloride salt, and any remaining aqueous impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes).
3.3. Data Presentation: Representative Library
The following table summarizes a representative set of derivatives that can be synthesized using the protocol above.
| Entry | Amine (R₁R₂NH) | Product Structure | Expected M+H⁺ |
| 1 | Aniline | 337.0 | |
| 2 | Benzylamine | 351.0 | |
| 3 | Morpholine | 331.0 | |
| 4 | Piperidine | 329.0 |
Mechanistic Considerations and Self-Validation
The synthesis of sulfonamides from sulfonyl chlorides is a classic nucleophilic acyl substitution-type reaction. The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the sulfonamide with the expulsion of a chloride ion.
Figure 2: Simplified reaction mechanism for sulfonamide formation.
Trustworthiness through Self-Validation:
-
Reaction Monitoring: Regular monitoring by LC-MS not only tracks the consumption of the starting material but also confirms the formation of the product with the expected mass.
-
Spectroscopic Confirmation: The structure of the final, purified compounds must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the sulfonyl chloride signal and the appearance of new signals corresponding to the amine moiety in the NMR spectra provide definitive proof of successful derivatization.
-
Purity Analysis: The purity of the final compounds should be assessed by HPLC, with a target purity of >95% for compounds intended for biological screening.
Application in SAR Studies
The generated library of sulfonamides serves as a powerful tool for probing the SAR of a given biological target. By systematically varying the R¹ and R² groups of the amine, researchers can investigate the impact of steric bulk, electronics, and hydrogen bonding potential on biological activity.
Key SAR Questions Addressed by this Library:
-
Is a hydrogen bond donor on the sulfonamide nitrogen required for activity? (primary vs. secondary amines)
-
What is the optimal size and shape of the substituent for binding to the target? (aliphatic vs. aromatic amines)
-
Are there specific polar or charged groups that can enhance activity or selectivity? (amines with additional functional groups)
The iterative nature of SAR studies, where the results from one round of screening inform the design of the next generation of compounds, is a cornerstone of modern drug discovery.
Conclusion
The derivatization of this compound provides a rapid and efficient route to a diverse library of sulfonamides. The protocols and rationale presented herein offer a robust framework for the synthesis, purification, and characterization of these compounds, enabling their effective use in SAR-driven drug discovery programs. The inherent modularity of this synthetic approach allows for the exploration of a vast chemical space, significantly accelerating the identification of novel and potent bioactive molecules.
References
-
D. S. Priya, "Thiophene: A Versatile Lead Molecule in Designing of Potent Bioactive Agents," International Journal of Pharmaceutical Sciences and Research, 2017. [Link]
-
A. K. Agrawal, "A Review on Isoxazole: A Potential Moiety for Future Drug," International Journal of Pharmaceutical and Chemical Sciences, 2014. [Link]
-
A. K. Ghose, V. N. Viswanadhan, and J. J. Wendoloski, "A Knowledge-Based Approach in Designing Combinatorial or Medicinal Chemistry Libraries for Drug Discovery. 1. A Qualitative and Quantitative Characterization of Known Drug Databases," Journal of Combinatorial Chemistry, 1999. [Link]
-
J. Clayden, N. Greeves, and S. Warren, Organic Chemistry, 2nd ed. Oxford University Press, 2012. [Link]
-
G. L. Patrick, An Introduction to Medicinal Chemistry, 6th ed. Oxford University Press, 2017. [Link]
Application Notes and Protocols for the Amination of 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Novel Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, diuretic, and anticancer properties. The synthesis of novel sulfonamides, particularly those incorporating heterocyclic moieties like thiophene and isoxazole, is of significant interest in drug discovery programs. The target compound, derived from 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride, represents a unique scaffold that combines the structural features of two medicinally relevant heterocycles. This application note provides a comprehensive guide to the experimental setup for the amination of this sulfonyl chloride, offering a detailed protocol, mechanistic insights, and expert commentary to ensure reproducible and efficient synthesis of the corresponding sulfonamides.
Chemical Principles and Mechanistic Overview
The amination of a sulfonyl chloride is a classic nucleophilic substitution reaction at a sulfur center. The reaction proceeds via the attack of a nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride. This process is typically facilitated by a base, which serves to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards the product and preventing the protonation of the amine nucleophile.
The general mechanism involves the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, being a good leaving group, is expelled from the intermediate.
-
Deprotonation: A base removes a proton from the nitrogen atom, yielding the neutral sulfonamide product and the protonated base.
The choice of base is crucial and can influence the reaction rate and yield. Tertiary amines, such as triethylamine or pyridine, are commonly employed as they are non-nucleophilic and effectively scavenge the generated HCl.[1] Inorganic bases like potassium carbonate can also be utilized, particularly in heterogeneous reaction mixtures.
Caption: Generalized mechanism for the amination of a sulfonyl chloride.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the amination of this compound with a primary or secondary amine. Researchers should optimize the conditions based on the specific amine used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially available or synthesized | Store under inert atmosphere, moisture sensitive. |
| Amine (e.g., aniline, benzylamine, morpholine) | Reagent | Various | Ensure dryness of the amine. |
| Triethylamine (Et3N) or Pyridine | Anhydrous | Various | Freshly distilled recommended. |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous | Various | Use from a solvent purification system or over molecular sieves. |
| Hydrochloric Acid (HCl), 1M aqueous solution | Reagent | Various | For workup. |
| Saturated Sodium Bicarbonate (NaHCO3) solution | Reagent | Various | For workup. |
| Brine (Saturated NaCl solution) | Reagent | Various | For workup. |
| Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4) | Reagent | Various | For drying organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| Solvents for chromatography (e.g., Hexanes, Ethyl Acetate) | HPLC grade | Various |
Apparatus
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Inert atmosphere setup (e.g., nitrogen or argon balloon).
-
Addition funnel.
-
Ice bath.
-
Standard glassware for workup and purification (separatory funnel, beakers, Erlenmeyer flasks).
-
Rotary evaporator.
-
Chromatography column.
-
Thin-layer chromatography (TLC) plates and developing chamber.
Step-by-Step Procedure
Caption: Workflow for the amination of this compound.
-
Reaction Setup: To a dry, inert-atmosphere-flushed round-bottom flask, add this compound (1.0 eq). Dissolve the sulfonyl chloride in a suitable anhydrous solvent (e.g., DCM or THF, approximately 0.1-0.5 M concentration). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add the base (e.g., triethylamine, 1.2-1.5 eq) to the cooled solution. In a separate flask, dissolve the amine (1.1 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by TLC until the starting sulfonyl chloride is consumed (typically 2-12 hours).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base and any unreacted amine), saturated NaHCO3 solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude sulfonamide can be purified by either column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, isopropanol).[2][3]
Expertise & Experience: Causality Behind Experimental Choices
-
Solvent Selection: Anhydrous aprotic solvents like DCM or THF are preferred to prevent hydrolysis of the reactive sulfonyl chloride. The choice of solvent can also influence reaction rates and solubility of the reactants and products.
-
Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic nature of the reaction and to minimize potential side reactions. Allowing the reaction to warm to room temperature ensures completion.
-
Stoichiometry: A slight excess of the amine and base is used to ensure complete consumption of the valuable sulfonyl chloride and to effectively neutralize the HCl byproduct.
-
Workup Rationale: The acidic wash removes the basic components (triethylamine and unreacted amine), while the basic wash removes any acidic impurities. The final brine wash helps to remove residual water from the organic layer.
-
Purification Strategy: The choice between chromatography and recrystallization depends on the nature of the product and impurities. Recrystallization is often effective for obtaining highly pure crystalline solids, while chromatography is more versatile for separating mixtures.
Trustworthiness: A Self-Validating System
To ensure the integrity of the synthesis and the identity of the final product, the following in-process controls and characterization methods are recommended:
-
TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the reaction endpoint and helps in identifying the formation of any significant byproducts. A suitable mobile phase should be developed to achieve good separation between the starting material, product, and any potential impurities.
-
Spectroscopic Analysis: The structure of the purified sulfonamide should be unequivocally confirmed by spectroscopic methods.
-
¹H and ¹³C NMR Spectroscopy: Will confirm the covalent structure of the molecule, showing characteristic shifts for the protons and carbons of the thiophene, isoxazole, and the N-substituent.[4][5]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the S=O stretching of the sulfonamide group (typically around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H stretch (for primary or secondary sulfonamides, around 3300 cm⁻¹).[4][6]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the desired product.[4]
-
-
Purity Assessment: The purity of the final compound should be determined by High-Performance Liquid Chromatography (HPLC) or by melting point analysis for crystalline solids.
Safety and Handling
-
Sulfonyl Chlorides: These compounds are corrosive and moisture-sensitive. They should be handled in a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Avoid inhalation of dust and vapors.
-
Amines: Many amines are corrosive, flammable, and toxic. Handle with care in a well-ventilated area, wearing appropriate PPE.
-
Solvents: Dichloromethane is a suspected carcinogen. All handling should be performed in a fume hood.
References
- The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
- Google Patents. (n.d.). US5856507A - Methods for the preparation of biphenyl isoxazole sulfonamides.
- MDPI. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
- ResearchGate. (2025). (PDF) FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester.
- RSC Publishing. (n.d.). DMSO/SOCl2-mediated C(sp2)–H amination: switchable synthesis of 3-unsubstituted indole and 3-methylthioindole derivatives.
- Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
- MDPI. (n.d.). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. MDPI.
- Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
Sources
- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. znaturforsch.com [znaturforsch.com]
Application Note: Purification Strategies for 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview and actionable protocols for the purification of compounds synthesized from 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride. The primary reaction pathway for this sulfonyl chloride is its condensation with primary or secondary amines to yield the corresponding sulfonamides, a class of compounds with significant interest in medicinal chemistry.[1][2] Achieving high purity of these final products is paramount for accurate downstream analysis, including biological screening and structural elucidation. This document outlines the core principles and step-by-step methodologies for crystallization, column chromatography, and acid-base extraction, tailored to the specific physicochemical properties of this heterocyclic scaffold.
Introduction: The Importance of Purity
The 5-(3-Methyl-5-isoxazolyl)-2-thiophene moiety is a key structural motif in modern drug discovery. When functionalized as a sulfonyl chloride, it serves as a versatile electrophile for reaction with a diverse range of nucleophiles, most commonly primary and secondary amines, to produce sulfonamides.[1][3] These resulting sulfonamide derivatives are explored for a wide array of therapeutic applications.[4]
The integrity of all subsequent research hinges on the purity of the synthesized compound. Impurities, such as unreacted starting materials, excess reagents, or reaction byproducts, can lead to false positives or negatives in biological assays, interfere with spectroscopic analysis, and prevent the formation of high-quality crystals for X-ray diffraction. Therefore, a robust and well-chosen purification strategy is not merely a procedural step but a cornerstone of scientific validity.
Physicochemical Profile of Target Sulfonamides
Understanding the inherent properties of the target molecules is critical for selecting the most effective purification technique. Products derived from this compound typically exhibit the following characteristics:
-
Physical State: They are almost invariably solids at room temperature with moderate to high melting points.
-
Polarity: The presence of the sulfonamide group (-SO₂NH-) imparts significant polarity and hydrogen bonding capability. The overall polarity is modulated by the nature of the amine substituent. This makes them well-suited for normal-phase chromatography.
-
Solubility: Generally, these compounds show low solubility in non-polar solvents (e.g., hexanes) and water, but good solubility in polar organic solvents like ethyl acetate, acetone, acetonitrile, and alcohols.[5]
-
Acidity (Primary Sulfonamides): If the sulfonamide is derived from a primary amine (R-NH-SO₂-R'), the proton on the nitrogen is weakly acidic. This property can be exploited for highly selective purification via acid-base extraction.
Strategic Approach to Purification
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the physical properties of the product. The following decision workflow provides a logical path from the crude reaction mixture to the final, pure compound.
Caption: Decision workflow for purification strategy.
Primary Purification Protocols
Recrystallization: The Preferred Method for Crystalline Solids
Recrystallization is a powerful technique for purifying solid compounds that are relatively clean (>90%) after initial workup. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Causality: As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Impurities, being present in much lower concentrations, remain dissolved in the cold solvent (the "mother liquor"). The slow formation of a crystal lattice is a highly selective process that tends to exclude molecules that do not fit perfectly, i.e., impurities.[6]
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, isopropanol, or ethyl acetate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is a critical step; adding too much solvent will significantly reduce the final yield.[7]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Table 1: Recommended Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | Excellent general-purpose solvent for sulfonamides. |
| Isopropanol | Polar | 82 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | Mid-Polarity | 77 | Good for less polar derivatives. |
| Toluene | Non-Polar | 111 | Can be used for derivatives with non-polar amine side chains. |
| Ethanol/Water | Polar Mix | Variable | A powerful mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until turbidity persists, then clarify with a drop of ethanol. |
Flash Column Chromatography: For Complex Mixtures
When a crude product contains multiple impurities or impurities with similar polarity to the product, recrystallization is often ineffective. Flash column chromatography provides a robust solution by separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.
Caption: Workflow for Flash Column Chromatography.
Protocol 2: Silica Gel Flash Chromatography
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., ethyl acetate/hexanes) that gives the target compound an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase system (e.g., hexanes). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 10% EtOAc in hexanes) and gradually increasing the polarity as the elution progresses.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
Table 2: Typical Mobile Phase Systems
| System | Polarity Range | Application Notes |
| Ethyl Acetate / Hexanes | Low to High | The most common and versatile system. Start with low % EtOAc and increase gradually. |
| Dichloromethane / Methanol | Medium to Very High | Used for more polar compounds. A small amount of MeOH (1-5%) dramatically increases polarity. |
| Diethyl Ether / Hexanes | Low to Medium | Offers different selectivity compared to EtOAc systems. |
Acid-Base Extraction: A Selective Chemical Approach
For sulfonamides derived from primary amines (containing an N-H bond), their weakly acidic nature allows for a highly selective liquid-liquid extraction purification. This method is excellent for removing non-acidic, organic impurities.
Causality: The sulfonamide is deprotonated by a mild aqueous base (e.g., NaHCO₃) to form a water-soluble salt. Neutral organic impurities remain in the organic layer and can be separated. The aqueous layer is then re-acidified, which protonates the sulfonamide salt, causing the pure, neutral sulfonamide to precipitate out of the aqueous solution.
Protocol 3: Liquid-Liquid Extraction Purification
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it one or more times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium carbonate (Na₂CO₃).
-
Separation: Combine the aqueous layers. The non-acidic impurities will remain in the original organic layer, which can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify it by adding 2M hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. The pure sulfonamide product will precipitate as a solid.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.[4][8]
Troubleshooting Common Purification Issues
Table 3: Troubleshooting Guide
| Issue | Technique | Probable Cause | Suggested Solution |
| "Oiling Out" | Recrystallization | Compound is insoluble in the hot solvent, or the solution is too supersaturated. Melting point of the solid is below the boiling point of the solvent. | Add more of the hot solvent. If the issue persists, switch to a lower-boiling point solvent or use a solvent/anti-solvent system.[6] |
| No Crystals Form | Recrystallization | Solution is not sufficiently saturated; compound is too soluble in the cold solvent. | Evaporate some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal of the pure compound.[6] |
| Poor Separation | Chromatography | Incorrect mobile phase selected; column was overloaded with sample. | Re-optimize the mobile phase using TLC to achieve better spot separation. Use less crude material on a larger column. |
| Product Won't Precipitate | Acid-Base Extraction | Compound has some solubility in acidic water; insufficient acidification. | Ensure pH is < 2. Extract the acidified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate) to recover the dissolved product. |
References
-
Crystal Growth & Design - Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Available at: [Link]
-
PubMed - Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Available at: [Link]
- Google Patents - Process for the purification of 3-amino-5-methylisoxazole.
-
Journal of Chemical and Pharmaceutical Research - REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Available at: [Link]
- Google Patents - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
Organic & Biomolecular Chemistry (RSC Publishing) - Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Available at: [Link]
-
ResearchGate - Sulfonamide derivatives: Synthesis and applications. Available at: [Link]
-
ResearchGate - Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Available at: [Link]
-
MDPI - The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Available at: [Link]
-
MDPI - Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research - Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][9]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Available at: [Link]
-
ResearchGate - Physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols. Available at: [Link]
-
PubMed - Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Available at: [Link]
-
Journal of Pharmaceutical and Medical Sciences - The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Available at: [Link]
-
PMC - NIH - Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Available at: [Link]
- Google Patents - Processes for the preparation of 2-thiophenecarbonyl chloride.
-
YouTube - Crystallization of Sulfanilamide. Available at: [Link]
Sources
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- 2. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. m.youtube.com [m.youtube.com]
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- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Anti-Cancer Agents Utilizing 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Privileged Scaffolds in Oncology
In the landscape of modern medicinal chemistry, the strategic combination of pharmacologically significant moieties has emerged as a powerful paradigm for the discovery of novel therapeutic agents. The isoxazole and sulfonamide functionalities represent two such "privileged scaffolds," each independently contributing to the biological activity of a multitude of approved drugs.[1] The convergence of these two structural motifs within a single molecular entity, exemplified by the precursor 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride, presents a compelling starting point for the synthesis of innovative anti-cancer agents. This application note provides a comprehensive guide to the utilization of this versatile building block in the synthesis of a potent anti-cancer agent, detailing the underlying scientific rationale, step-by-step synthetic protocols, and methods for biological evaluation.
The sulfonamide group, a cornerstone of chemotherapy, is present in a wide array of anti-cancer drugs, including selective cyclooxygenase-2 (COX-2) inhibitors, carbonic anhydrase inhibitors, and microtubule-targeting agents.[2] Their ability to engage in critical hydrogen bonding interactions and their metabolic stability make them ideal components for designing targeted therapies.[3] Concurrently, the isoxazole ring system is a bioisostere for various functional groups and is found in numerous compounds with demonstrated anti-proliferative and pro-apoptotic activities.[1] The strategic amalgamation of these two pharmacophores, tethered through a thiophene linker, offers a unique chemical space for the development of next-generation oncology therapeutics.
This document will focus on the synthesis of a novel analog of Celecoxib, a well-established selective COX-2 inhibitor with proven anti-cancer properties.[4] By replacing the phenylsulfonamide moiety of Celecoxib with a 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonamide group, we aim to explore novel structure-activity relationships and potentially enhance the anti-neoplastic profile of the parent compound.
Mechanism of Action: Targeting the Pro--Inflammatory Milieu of Cancer with COX-2 Inhibition
The cyclooxygenase (COX) enzymes are central to the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5] While COX-1 is constitutively expressed in most tissues and plays a role in physiological homeostasis, COX-2 is an inducible enzyme that is often overexpressed in inflamed and cancerous tissues.[6] This upregulation of COX-2 in the tumor microenvironment leads to an increased production of prostaglandin E2 (PGE2), a potent signaling molecule that promotes cancer cell proliferation, angiogenesis, invasion, and resistance to apoptosis.[7]
The therapeutic rationale for utilizing selective COX-2 inhibitors in oncology is to disrupt this pro-tumorigenic signaling cascade.[8] By selectively inhibiting COX-2, these agents can reduce the levels of PGE2 in the tumor microenvironment, thereby attenuating the downstream signaling pathways that drive cancer progression. The anti-cancer effects of COX-2 inhibitors are multifaceted and include:
-
Inhibition of Angiogenesis: COX-2-derived prostaglandins can stimulate the production of vascular endothelial growth factor (VEGF), a key driver of new blood vessel formation that is essential for tumor growth and metastasis.[9]
-
Induction of Apoptosis: Overexpression of COX-2 has been linked to the upregulation of anti-apoptotic proteins such as Bcl-2. By inhibiting COX-2, the balance can be shifted towards pro-apoptotic signaling.[4]
-
Modulation of the Immune Response: PGE2 can suppress the activity of immune cells that are critical for tumor surveillance and elimination. COX-2 inhibition can therefore enhance the anti-tumor immune response.[8]
The novel Celecoxib analog synthesized from this compound is designed to retain this selective COX-2 inhibitory activity while potentially exhibiting an enhanced pharmacological profile due to the unique electronic and steric properties of the isoxazolyl-thiophene moiety.
Synthetic Workflow and Protocols
The synthesis of the target anti-cancer agent, a novel Celecoxib analog, from this compound is a multi-step process that involves the preparation of key intermediates. The overall synthetic strategy is outlined below, followed by detailed experimental protocols.
Figure 1: Synthetic workflow for the preparation of the Celecoxib analog.
Protocol 1: Synthesis of 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonamide
Rationale: The initial step involves the conversion of the sulfonyl chloride to the corresponding primary sulfonamide. This is a standard transformation that introduces the key sulfonamide functionality required for biological activity.
Materials:
-
This compound
-
Ammonium hydroxide (28-30% solution)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution (5.0 eq) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonamide.
Protocol 2: Synthesis of the Key Hydrazine Intermediate
Rationale: The synthesis of the hydrazine intermediate is a critical step. Due to the challenges of direct functionalization of the thiophene ring, this protocol outlines a representative diazotization and reduction sequence starting from a hypothetical amino-functionalized precursor, which would be synthesized from 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonamide via nitration and subsequent reduction (a challenging but plausible route requiring optimization). For the purpose of this application note, we will start from the amino precursor.
Part A: Diazotization of 4-Amino-5-(3-methyl-5-isoxazolyl)-2-thiophenesulfonamide
Materials:
-
4-Amino-5-(3-methyl-5-isoxazolyl)-2-thiophenesulfonamide
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice
Procedure:
-
Suspend 4-Amino-5-(3-methyl-5-isoxazolyl)-2-thiophenesulfonamide (1.0 eq) in a mixture of concentrated hydrochloric acid and deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Part B: Reduction of the Diazonium Salt to the Hydrazine
Materials:
-
Diazonium salt solution from Part A
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid
-
Vacuum filtration apparatus
Procedure:
-
In a separate beaker, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.
-
Cool the stannous chloride solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring.
-
A precipitate of the hydrazine hydrochloride salt should form.
-
Continue stirring the mixture for 1-2 hours at 0-5 °C.
-
Collect the precipitated 4-Hydrazinyl-5-(3-methyl-5-isoxazolyl)-2-thiophenesulfonamide hydrochloride by vacuum filtration.
-
Wash the solid with a small amount of cold deionized water and then with a cold organic solvent (e.g., ethanol) to remove impurities.
-
Dry the product under vacuum.
Protocol 3: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
Rationale: This diketone is the second key building block for the pyrazole ring formation. The Claisen condensation reaction is a classic and efficient method for its synthesis.[10]
Materials:
-
4'-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium ethoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a solution of sodium ethoxide (1.2 eq) in anhydrous toluene in a flame-dried, three-necked flask equipped with a condenser and a dropping funnel, add 4'-methylacetophenone (1.0 eq) dropwise at room temperature under an inert atmosphere (e.g., argon).
-
Heat the mixture to reflux and add ethyl trifluoroacetate (1.1 eq) dropwise over 30 minutes.
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, which can be used in the next step without further purification or can be purified by distillation or chromatography.[11]
Protocol 4: Synthesis of the Final Celecoxib Analog
Rationale: The final step is a condensation reaction between the synthesized hydrazine intermediate and the diketone to form the pyrazole ring, which is the core of the Celecoxib analog.[12]
Materials:
-
4-Hydrazinyl-5-(3-methyl-5-isoxazolyl)-2-thiophenesulfonamide hydrochloride
-
1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
Ethanol
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-Hydrazinyl-5-(3-methyl-5-isoxazolyl)-2-thiophenesulfonamide hydrochloride (1.0 eq) and 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1.1 eq) in ethanol.
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Expected Yields and Purity
The following table summarizes the expected outcomes for the synthesis of the Celecoxib analog. These values are illustrative and may vary based on experimental conditions and optimization.
| Step | Product | Expected Yield (%) | Purity (by HPLC, %) |
| 1. Ammonolysis | 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonamide | 85-95 | >98 |
| 2. Synthesis of Hydrazine Intermediate | 4-Hydrazinyl-5-(3-methyl-5-isoxazolyl)-2-thiophenesulfonamide HCl | 60-75 | >97 |
| 3. Diketone Synthesis | 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione | 80-90 | >95 |
| 4. Final Condensation | Celecoxib Analog | 70-85 | >99 |
Biological Evaluation Protocols
To assess the anti-cancer potential of the newly synthesized Celecoxib analog, a series of in vitro assays should be performed.
Protocol 5: Cell Viability Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential therapeutic agents on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29 colon cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized Celecoxib analog
-
Celecoxib (as a positive control)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a series of dilutions of the synthesized Celecoxib analog and the Celecoxib control in complete culture medium.
-
Treat the cells with varying concentrations of the compounds for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]
Protocol 6: Apoptosis Assay (DNA Fragmentation Analysis)
Rationale: Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. DNA fragmentation is a hallmark of apoptosis.
Materials:
-
Cancer cell line (e.g., Hela)
-
Synthesized Celecoxib analog
-
Lysis buffer
-
Proteinase K
-
RNase A
-
Agarose gel electrophoresis system
-
DNA ladder
-
Ethidium bromide or other DNA stain
Procedure:
-
Treat the cancer cells with the synthesized Celecoxib analog at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Treat the cell lysate with RNase A and Proteinase K to remove RNA and proteins.
-
Extract the DNA using standard phenol-chloroform extraction or a commercial DNA extraction kit.
-
Run the extracted DNA on an agarose gel alongside a DNA ladder.
-
Stain the gel with a DNA-intercalating dye and visualize the DNA fragments under UV light.
-
The appearance of a "ladder" pattern of DNA fragments is indicative of apoptosis.[13]
Signaling Pathway Visualization
The following diagram illustrates the central role of COX-2 in the production of prostaglandins and their subsequent impact on cancer-related cellular processes.
Figure 2: The COX-2 signaling pathway in cancer and the inhibitory action of the Celecoxib analog.
Conclusion
The strategic use of this compound as a starting material provides a viable and promising route for the synthesis of novel anti-cancer agents. The detailed protocols provided in this application note offer a clear roadmap for the synthesis of a potent Celecoxib analog. The inherent modularity of this synthetic approach allows for further derivatization and optimization to fine-tune the pharmacological properties of the lead compound. The subsequent biological evaluation will be crucial in elucidating the full therapeutic potential of these novel isoxazole- and sulfonamide-containing molecules in the ongoing fight against cancer.
References
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride - Google Patents [patents.google.com]
- 3. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN106892806B - A kind of method for preparing 1-p-methylphenyl-4,4,4-trifluoro-1,3-butanedione - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing hydrolysis of 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride during reactions
Welcome to the technical support center for 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for handling this reactive intermediate. The inherent reactivity that makes this sulfonyl chloride a valuable synthetic building block also renders it susceptible to hydrolysis, a common cause of reaction failure and low yields. This document provides in-depth, field-proven insights to help you mitigate these challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide synthesis using this compound is resulting in low yields and a complex mixture of byproducts. What is the likely cause?
A: The most probable cause is the premature hydrolysis of your sulfonyl chloride starting material. Sulfonyl chlorides are highly electrophilic and readily react with nucleophiles. Water, even in trace amounts from atmospheric moisture, solvents, or reagents, can act as a nucleophile, converting the sulfonyl chloride into the corresponding and unreactive 5-(3-methyl-5-isoxazolyl)-2-thiophenesulfonic acid.[1][2][3]
This side reaction is detrimental for two main reasons:
-
Consumption of Starting Material: Each molecule of sulfonyl chloride that hydrolyzes is no longer available to react with your target nucleophile (e.g., an amine), directly reducing the theoretical maximum yield.
-
Formation of Impurities: The resulting sulfonic acid can complicate the reaction workup and purification process. Additionally, the hydrolysis releases hydrogen chloride (HCl), which can cause further degradation of sensitive functional groups in your substrate.[2]
Q2: Can you explain the chemical mechanism of sulfonyl chloride hydrolysis?
A: Certainly. The hydrolysis of sulfonyl chlorides, including this compound, typically proceeds through a concerted bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom.[4][5][6]
Here's a breakdown of the process:
-
Nucleophilic Attack: A water molecule attacks the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Transition State: A transient pentacoordinate sulfur intermediate or transition state is formed.
-
Leaving Group Departure: The chloride ion is displaced, and a proton is lost from the attacking water molecule to form the stable sulfonic acid and hydrochloric acid.
The reaction is often facilitated by a second water molecule acting as a general base to accept the proton.[7]
Caption: Mechanism of Sulfonyl Chloride Hydrolysis.
Q3: What are the essential, non-negotiable steps to prevent hydrolysis during reaction setup?
A: Rigorous exclusion of water is paramount. Adhering to anhydrous reaction techniques is not merely a recommendation but a requirement for success.
Protocol: Setting Up an Anhydrous Reaction
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, addition funnel, condenser, etc.).
-
Dry the glassware in an oven at >120 °C for at least 4 hours (overnight is ideal).
-
Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry inert gas (Nitrogen or Argon).
-
-
Solvent and Reagent Purity:
-
Use only commercially available anhydrous solvents or solvents freshly distilled from an appropriate drying agent.
-
Ensure all other reagents, especially amines and bases, are anhydrous. If necessary, dry them using standard laboratory procedures.
-
-
Inert Atmosphere:
-
Conduct the entire experiment under a positive pressure of dry Nitrogen or Argon. This can be achieved using a Schlenk line or a balloon filled with the inert gas.
-
If available, perform all manipulations of the solid sulfonyl chloride inside a glove box.
-
-
Reagent Transfer:
-
Transfer anhydrous solvents and liquid reagents using dry syringes or cannulas.
-
Add the solid this compound quickly to the reaction flask against a counter-flow of inert gas to minimize exposure to the atmosphere.
-
Caption: Workflow for Anhydrous Reaction Setup.
Q4: I am performing a sulfonamide synthesis. How do I ensure my amine reacts preferentially over water?
A: This involves managing a competitive reaction. Both your amine and any residual water are nucleophiles competing for the sulfonyl chloride. While primary and secondary amines are generally more potent nucleophiles than water, this advantage can be negated if water is present in significant excess.[1][3]
The classic method for sulfonamide synthesis involves using a base, such as pyridine or triethylamine, which serves two critical functions:
-
HCl Scavenger: It neutralizes the HCl generated during the reaction, preventing it from protonating your amine nucleophile and rendering it unreactive.[8][9]
-
Reaction Catalyst: In some cases, the base can act as a nucleophilic catalyst, forming a highly reactive sulfonyl-ammonium intermediate that is then attacked by the amine.
To favor the desired reaction, you must minimize water and ensure your amine is readily available to react.
Caption: Competitive Reaction Pathways.
Q5: How can I tell if my starting material has degraded or if hydrolysis occurred during my reaction?
A: Several analytical techniques can quickly diagnose hydrolysis:
| Analytical Method | Observation for Hydrolysis |
| Thin-Layer Chromatography (TLC) | The sulfonic acid byproduct is significantly more polar than the sulfonyl chloride. It will appear as a new spot with a much lower Rf value, often remaining at or near the baseline. |
| 1H NMR Spectroscopy | You will observe the disappearance of proton signals corresponding to the sulfonyl chloride and the appearance of a new set of signals for the sulfonic acid. The chemical shifts of protons on the thiophene ring will be noticeably different. |
| LC-MS | This is a definitive method. You can identify the mass-to-charge ratio (m/z) corresponding to the molecular weight of the hydrolyzed product, 5-(3-methyl-5-isoxazolyl)-2-thiophenesulfonic acid. |
Q6: What are the best practices for storing this compound?
A: Proper storage is crucial for maintaining the integrity of the reagent.[2]
-
Primary Container: Always keep the compound in its original, tightly sealed container.
-
Secondary Containment: Place the primary container inside a desiccator containing a fresh drying agent (e.g., Drierite, silica gel).
-
Atmosphere: For long-term storage, consider flushing the container with an inert gas (Argon or Nitrogen) before sealing and wrapping the cap with Parafilm®.
-
Temperature: Store in a cool, dry place away from direct sunlight and sources of moisture. Room temperature storage is generally acceptable if conditions are dry.
Troubleshooting Guide
| Problem | Probable Cause (Related to Hydrolysis) | Recommended Solution |
| Low or No Product Yield | Significant portion of the sulfonyl chloride hydrolyzed before or during the reaction. | Re-run the experiment using rigorously dried glassware, anhydrous solvents, and a strict inert atmosphere protocol. Verify the purity of the starting sulfonyl chloride before use. |
| Difficult Purification | Presence of the polar sulfonic acid byproduct is complicating chromatography or extraction. | Perform an aqueous basic wash (e.g., with dilute NaHCO₃ solution) during workup. The sulfonic acid will deprotonate to form a water-soluble salt, which can be extracted into the aqueous layer. |
| Inconsistent Results | Variable amounts of atmospheric moisture are being introduced between experiments. | Standardize your anhydrous procedure. Use a glove box for all manipulations of the solid reagent to ensure maximum reproducibility. |
| Reaction Stalls | HCl generated from hydrolysis protonates the amine nucleophile, rendering it inactive. | Ensure an adequate amount (at least 1.1-1.2 equivalents) of a non-nucleophilic, anhydrous base (e.g., triethylamine, DIPEA) is present in the reaction.[8] |
References
- Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(10), 1641-1645.
- Barrio, P., & Martin, R. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (2001).
- King, J. F., & Hillhouse, J. H. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 114(5), 1743-1749.
- Reddit User Discussion on Sulfonyl Chloride Reactions with W
- The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.
- Khalfallah, A., et al. (2023). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS.
- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Water Effect on the Photochemistry of Arylazo Sulfonates. (2025). The Journal of Organic Chemistry.
- Methods for the preparation of biphenyl isoxazole sulfonamides. (1999).
- Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. (n.d.). HoriazonChemical.
- Khalfallah, A. (2023). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Journal of Applied Toxicology.
- D'Souza, M. J., et al. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International Journal of Molecular Sciences, 9(5), 914-925.
- The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliph
- The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). (2025).
- Why will sulfonic acid chlorides not react with w
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.).
- Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. (2016).
- Sulfonamide. (n.d.). Wikipedia.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008).
- Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. (n.d.). Beilstein Journals.
- Sulfonamide derivatives: Synthesis and applications. (2024).
-
Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][4][10]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. (2011). Journal of Chemical and Pharmaceutical Research.
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). MDPI.
- 5-(5-isoxazolyl)-2-thiophenesulfonyl chloride. (n.d.). Sigma-Aldrich.
- 5-(3-Methylisoxazol-5-yl)thiophene-2-sulfonyl chloride. (n.d.). Sigma-Aldrich.
- 5-(5-isoxazolyl)-2-thiophenesulfonyl chloride. (n.d.). Hit2Lead.
Sources
- 1. reddit.com [reddit.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. quora.com [quora.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonamide - Wikipedia [en.wikipedia.org]
- 9. frontiersrj.com [frontiersrj.com]
- 10. pubs.acs.org [pubs.acs.org]
How to avoid bis-sulfonylation with 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, medicinal chemists, and process development professionals utilizing 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride in sulfonamide synthesis. It provides in-depth troubleshooting advice and optimized protocols to mitigate the common side reaction of bis-sulfonylation, ensuring high yields of the desired mono-sulfonamide product.
Frequently Asked Questions (FAQs)
Q1: My reaction with a primary amine is yielding a significant amount of a higher molecular weight, insoluble by-product. What is happening?
You are likely observing bis-sulfonylation. This occurs when a second molecule of the sulfonyl chloride reacts with the nitrogen of the initially formed mono-sulfonamide.
Mechanism of Bis-Sulfonylation:
The reaction between a primary amine and this compound proceeds in two potential steps:
-
Mono-sulfonylation (Desired Reaction): The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms the desired mono-sulfonamide product and releases hydrochloric acid (HCl), which is neutralized by a base.
-
Bis-sulfonylation (Undesired Side Reaction): The nitrogen atom of the newly formed mono-sulfonamide is still nucleophilic. Critically, the proton on this nitrogen is now acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. In the presence of a sufficiently strong base or excess amine, this proton can be removed, creating a highly nucleophilic sulfonamide anion. This anion can then attack a second molecule of the sulfonyl chloride, leading to the bis-sulfonamide by-product.[1]
This secondary reaction is a common challenge in sulfonamide synthesis, particularly when reaction conditions are not carefully controlled.
Troubleshooting Guide: Controlling Selectivity
Q2: How can I control the stoichiometry to favor the mono-sulfonamide?
Precise control over stoichiometry is the first and most critical step in preventing bis-sulfonylation.
Core Principle: The reaction should be run with the primary amine as the limiting reagent. A slight excess of the sulfonyl chloride (1.05-1.1 equivalents) can be used to ensure the complete consumption of the valuable amine, but a large excess should be avoided as it increases the concentration of the electrophile available for the second addition.
| Reagent | Recommended Stoichiometry | Rationale |
| Primary Amine | 1.0 equivalent | Limiting reagent. |
| Sulfonyl Chloride | 1.05 - 1.1 equivalents | Ensures full conversion of the amine. |
| Base | 1.1 - 1.5 equivalents | Neutralizes generated HCl and can catalyze the reaction. Excess should be used cautiously. |
Q3: What is the role of the base, and which one should I choose?
The base is crucial for neutralizing the HCl generated during the reaction. However, its strength and steric properties can dramatically influence the formation of the bis-sulfonamide by-product.
Causality: A very strong or sterically unhindered base can deprotonate the mono-sulfonamide product, generating the sulfonamide anion and promoting the undesired second reaction. Conversely, a base that is too weak may not efficiently trap HCl, leading to protonation of the starting amine and slowing the primary reaction.
Recommendations:
-
Sterically Hindered Bases: Bases like Diisopropylethylamine (DIPEA) or 2,6-lutidine are often preferred. Their steric bulk makes it more difficult for them to deprotonate the relatively hindered nitrogen of the mono-sulfonamide, thus disfavoring the bis-sulfonylation pathway.[2][3]
-
Pyridine: A common choice that is often effective. It's a moderately strong base and can also act as a nucleophilic catalyst. However, with highly reactive amines, it may still promote some bis-sulfonylation.
-
Triethylamine (TEA): More basic than pyridine and less sterically hindered than DIPEA. It should be used with caution, especially at higher temperatures.
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): Can be used in biphasic or slurry conditions but often require longer reaction times and may be less effective for less reactive amines.
| Base | pKa of Conjugate Acid | Steric Hindrance | Recommendation |
| DIPEA | ~10.7 | High | Excellent Choice. Minimizes sulfonamide deprotonation. |
| 2,6-Lutidine | ~6.7 | High | Good choice, especially for acid-sensitive substrates. |
| Pyridine | ~5.2 | Low | Good general-purpose base, monitor for by-product. |
| Triethylamine (TEA) | ~10.7 | Moderate | Use with caution; risk of bis-sulfonylation is higher. |
Q4: How do temperature and addition rate impact the reaction?
This reaction is a classic example of where kinetic versus thermodynamic control can be exploited to favor the desired product.[4][5][6][7][8]
-
Kinetic Product (Mono-sulfonamide): The initial reaction of the primary amine is significantly faster than the reaction of the sulfonamide anion. This is the desired, kinetically favored product.
-
Thermodynamic Product (Bis-sulfonamide): While often less stable, the formation of the bis-sulfonamide requires overcoming a higher activation energy barrier (deprotonation of the sulfonamide).
Core Principle: By keeping the reaction temperature low and the local concentration of the sulfonyl chloride minimal, you favor the faster, lower-energy pathway (mono-sulfonylation) and prevent the system from gaining enough energy to overcome the activation barrier for the undesired reaction.
Optimized Procedure:
-
Cool the Reaction: Dissolve the primary amine and base in a suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) and cool the mixture to 0 °C or even -10 °C in an ice-salt or dry ice/acetone bath.
-
Slow, Controlled Addition: Dissolve the this compound in the same solvent and add it dropwise to the cooled amine solution over a period of 30-60 minutes using a syringe pump or a dropping funnel.
-
Monitor Progress: Allow the reaction to stir at low temperature and slowly warm to room temperature. Monitor the consumption of the starting amine by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Optimized Protocol for Selective Mono-Sulfonylation
This protocol is designed to maximize the yield of the mono-sulfonamide product while minimizing the formation of the bis-sulfonamide impurity.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary amine (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM (approx. 0.1 M concentration relative to the amine).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Transfer this solution to a syringe pump or dropping funnel.
-
Reaction: Add the sulfonyl chloride solution to the stirred, cooled amine solution dropwise over 30-60 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Stirring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1 hour. Then, remove the ice bath and let the reaction slowly warm to room temperature, stirring for an additional 2-16 hours (monitor by TLC/LC-MS).
-
Workup:
-
Once the starting amine is consumed, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or DCM/methanol gradient, to isolate the pure mono-sulfonamide.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Das, P., & Pati, H. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Barabe, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. Available at: [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Available at: [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]
-
van de Wetering, I., et al. (2006). Synthesis of (bis)sulfonic acid, (bis)benzamides as follicle-stimulating hormone (FSH) antagonists. Bioorganic & Medicinal Chemistry Letters, 16(12), 3203-3207. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Thermodynamic vs Kinetic Sulphonation of Naphthalene. Available at: [Link]
-
Makosza, M., & Sienkiewicz, K. (1998). Reactivity of sterically hindered aromatic sulfonic acid derivatives: VIII. General mathematical model for catalytic sulfonylation of phenol. Russian Journal of Organic Chemistry, 34, 529-535. Available at: [Link]
-
Bull, J. A., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11538-11544. Available at: [Link]
-
The Catalyst: A Journal of Undergraduate Research at the University of Southern Mississippi. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. Retrieved from [Link]
-
Guler, O. O., et al. (2019). Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Journal of Biochemical and Molecular Toxicology, 33(12), e22401. Available at: [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Available at: [Link]
-
American Chemical Society. (2026). Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation. Retrieved from [Link]
-
RSC Advances. (n.d.). . Retrieved from [Link]
-
Lee, D., & Lippard, S. J. (2007). Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. Inorganic Chemistry, 46(24), 10049-10061. Available at: [Link]
-
King, J. F., & Lee, T. M. (1981). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 59(2), 356-361. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2020). Synthetic approaches and applications of sulfonimidates. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Unusual steric effects in sulfonyl transfer reactions. Retrieved from [Link]
-
Journal of Chemical Education. (1986). Understanding product optimization: Kinetic versus thermodynamic control. Retrieved from [Link]
-
Zhang, P., et al. (2007). 5-(3-Cyclopentyl-2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile: A novel, highly potent, selective, and orally active non-steroidal progesterone receptor agonist. Bioorganic & Medicinal Chemistry, 15(20), 6556-6564. Available at: [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]
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Technical Support Center: Troubleshooting the Synthesis of Heterocyclic Sulfonyl Chlorides
Introduction: Heterocyclic sulfonyl chlorides are paramount building blocks in modern drug discovery, serving as key precursors to a vast array of sulfonamide-based therapeutics. Despite their significance, their synthesis is frequently plagued by challenges stemming from the inherent reactivity and potential instability of both the heterocyclic core and the sulfonyl chloride moiety. This guide provides field-proven insights and troubleshooting protocols to navigate the common pitfalls encountered during their synthesis, ensuring researchers can achieve their synthetic goals with higher efficiency and success.
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format. Each answer explains the underlying chemical principles and provides actionable protocols.
Problem 1: Low to No Yield in Direct Chlorosulfonation
Q: "I am attempting to chlorosulfonate my electron-rich heterocycle (e.g., pyrrole, furan) with chlorosulfonic acid, but I'm only recovering starting material or a complex mixture of tars. What's going wrong?"
A: This is a classic issue rooted in the high reactivity of electron-rich aromatic systems.
-
Causality: Chlorosulfonic acid (ClSO₃H) is a powerful electrophile and a strong acid. Electron-rich heterocycles are highly nucleophilic and prone to acid-catalyzed polymerization or degradation. The reaction is often too aggressive, leading to the formation of intractable polymeric material ("tar") instead of the desired product. The reaction rate can be extremely fast and difficult to control, even at low temperatures.
-
Expert Recommendation & Protocols: Avoid using neat chlorosulfonic acid for these sensitive substrates. Instead, consider one of the following milder, more controlled approaches:
-
Use of a Milder Reagent: Sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst can be effective, but this method still requires careful optimization to prevent ring chlorination.
-
Alternative Synthetic Route (Sandmeyer-Type Reaction): This is often the most reliable method for sensitive heterocycles. It involves the conversion of a heteroaromatic amine to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst.[1][2][3][4] The use of stable SO₂ surrogates like DABSO has made this reaction safer and more operationally simple.[1][2][4]
-
Illustrative Protocol (General):
-
Dissolve the heteroaromatic amine (1.0 equiv) in a suitable solvent like acetonitrile.
-
Add aqueous HCl (2.0 equiv) and the SO₂ source, such as DABSO (0.6 equiv).[2]
-
Add a catalytic amount of CuCl₂ (e.g., 5 mol%).
-
Cool the mixture to 0 °C and add a diazotizing agent (e.g., tert-butyl nitrite, 1.1 equiv) dropwise.
-
Allow the reaction to proceed, monitoring by TLC or LC-MS. For some electron-rich substrates, dosing the nitrite at a higher temperature (e.g., 75 °C) may be necessary to prevent the accumulation of unstable diazonium salts.[1][2]
-
Upon completion, proceed with a careful aqueous workup.
-
-
-
Problem 2: Product Instability During Workup and Purification
Q: "I've successfully formed my heterocyclic sulfonyl chloride according to NMR of the crude material, but it decomposes upon aqueous workup or when I try to purify it by silica gel chromatography. How can I isolate my product?"
A: This is a very common challenge. Many heterocyclic sulfonyl chlorides are notoriously unstable, being sensitive to both hydrolysis and decomposition on silica gel.[5][6]
-
Causality:
-
Hydrolysis: The sulfonyl chloride group is highly electrophilic and readily reacts with water to form the corresponding sulfonic acid. This process is often accelerated by the presence of basic nitrogen atoms within the heterocycle.
-
Silica Gel Decomposition: Silica gel is acidic and has a high surface area, which can catalyze the decomposition of sensitive sulfonyl chlorides. The primary decomposition pathway for many pyridine and diazine sulfonyl chlorides is the extrusion of SO₂, leading to the formation of the corresponding chloro-heterocycle.[6]
-
-
Expert Recommendation & Protocols: The key is to minimize exposure to water and avoid standard silica gel chromatography.
-
Anhydrous Workup: If possible, perform a non-aqueous workup. This can involve filtering the reaction mixture to remove solids and then concentrating the filtrate under reduced pressure at low temperatures.
-
Careful Aqueous Quench: If an aqueous quench is unavoidable, perform it rapidly at 0 °C or below by pouring the reaction mixture onto ice. Immediately extract the product into a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).
-
Avoid Chromatography: Do not use standard silica gel. If purification is absolutely necessary, consider:
-
Recrystallization: This is the ideal method if your product is a solid.
-
Trituration: Washing the crude solid with a cold, non-polar solvent (like hexanes or diethyl ether) can remove impurities.
-
Short-Path Filtration: Passing a solution of the crude product through a short plug of deactivated silica or Florisil® can remove baseline impurities without significant decomposition.
-
-
Immediate Use: The most robust strategy is often to use the crude sulfonyl chloride directly in the next step (e.g., sulfonamide formation) without purification.[6] This minimizes handling and potential decomposition.
-
Problem 3: Unwanted Ring Chlorination
Q: "When converting my heterocyclic sulfonic acid to the sulfonyl chloride using thionyl chloride (SOCl₂), I'm observing significant chlorination of the heterocyclic ring itself. How can I prevent this?"
A: This side reaction is common when using reagents like SOCl₂ or oxalyl chloride, especially with electron-rich or activated heterocycles.
-
Causality: Thionyl chloride and oxalyl chloride can generate reactive chlorine species or HCl in situ, which can act as electrophiles and chlorinate the heterocyclic ring, competing with the desired reaction at the sulfonic acid.
-
Expert Recommendation & Protocols: The solution is to use milder reagents or modify the reaction conditions to suppress electrophilic chlorination.
-
Milder Reagents: Phosphorus-based reagents are often less prone to causing ring chlorination. A combination of triphenylphosphine (PPh₃) and N-chlorosuccinimide (NCS) is an effective alternative.
-
Use of a Base: Including a non-nucleophilic base like pyridine or triethylamine can scavenge any HCl generated, reducing the likelihood of electrophilic aromatic substitution.
-
Optimize Conditions: Ensure the reaction is run at the lowest possible temperature and for the minimum time necessary for conversion. Over-running the reaction increases the chance of side product formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to heterocyclic sulfonyl chlorides?
A1: There are three main strategies, each with its own pros and cons:
-
Direct Chlorosulfonation: Reaction of the heterocycle with a strong sulfonylating agent like chlorosulfonic acid. This is typically only suitable for deactivated or robust heterocyclic systems.
-
Oxidation of Sulfur Precursors: This involves the oxidative chlorination of a corresponding thiol, disulfide, or other sulfur-containing functional group.[7][8][9][10] Reagents like chlorine gas or systems like trichloroisocyanuric acid (TCCA) in aqueous acetonitrile are used.[8][10]
-
Sandmeyer-Type Reaction: Conversion of a heteroaromatic amine via a diazonium salt. This is often the most versatile and mildest method, suitable for a wide range of functionalized and sensitive heterocycles.[2][3][4]
Q2: How do I choose the best reagent to convert a heterocyclic sulfonic acid into a sulfonyl chloride?
A2: The choice depends heavily on the stability and electronic nature of your heterocycle. The table below summarizes common reagents.
| Reagent | Typical Conditions | Advantages | Disadvantages / Common Side Reactions |
| Thionyl Chloride (SOCl₂) | Neat or in DCM/DCE, often with catalytic DMF, 0 °C to reflux | Inexpensive, volatile byproducts (SO₂, HCl) | Can cause ring chlorination, harsh conditions[11] |
| Oxalyl Chloride ((COCl)₂) | DCM/DCE with catalytic DMF, 0 °C to RT | Highly reactive, volatile byproducts (CO, CO₂, HCl) | Can cause ring chlorination, moisture sensitive[11] |
| Phosphorus Pentachloride (PCl₅) | Neat or in an inert solvent, RT to elevated temp. | Powerful reagent for unreactive sulfonic acids | Solid reagent, produces solid byproducts (POCl₃) |
| PPh₃ / NCS | Acetonitrile or DCM, 0 °C to RT | Mild conditions, less prone to ring chlorination | Stoichiometric phosphine oxide byproduct to remove |
Q3: What are the critical safety precautions when working with these reagents?
A3: Safety is paramount.
-
Corrosive Reagents: Agents like chlorosulfonic acid, thionyl chloride, and oxalyl chloride are extremely corrosive and moisture-sensitive. They react violently with water to release large amounts of HCl gas.
-
Proper Handling: Always handle these reagents in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Quenching: Never quench these reagents with water directly in a sealed container. Always add the reagent slowly to a large excess of a stirred, ice-cold quenching solution (e.g., saturated sodium bicarbonate) in an open vessel.
-
Diazonium Salt Hazard: When performing Sandmeyer reactions, be aware that diazonium salts can be explosive, especially when isolated or allowed to accumulate. Modern protocols that generate them in situ at low concentrations are inherently safer.[1][2]
Visualized Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues in heterocyclic sulfonyl chloride synthesis.
Caption: Troubleshooting workflow for heterocyclic sulfonyl chloride synthesis.
References
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. Available at: [Link]
-
Tucker, J. W., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3058–3061. Available at: [Link]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. Available at: [Link]
-
North, M., & Watson, D. A. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 5(2), 193–196. Available at: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Available at: [Link]
-
North, M., & Watson, D. A. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available at: [Link]
-
Xu, S., et al. (2022). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 27(19), 6529. Available at: [Link]
-
Cheprakov, A. V., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Chemistry – A European Journal. Available at: [Link]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Available at: [Link]
-
A New, Mild Preparation of Sulfonyl Chlorides. (n.d.). ResearchGate. Available at: [Link]
-
Mondal, M. A., et al. (2007). Convenient One-Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid. Synthetic Communications, 37(12), 1987-1992. Available at: [Link]
-
Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. (n.d.). ResearchGate. Available at: [Link]
- U.S. Patent No. 7,842,834 B2. (2010). Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. Google Patents.
-
Meyer, M., et al. (2008). Chlorosulfonation of polystyrene substrates for bioanalytical assays: distribution of activated groups at the surface. Analyst, 133(6), 790-795. Available at: [Link]
-
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]
-
Stavber, S., et al. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry, 19(9), 2147-2153. Available at: [Link]
-
Wikipedia. (n.d.). Benzene. Available at: [Link]
-
ChemTube3D. (n.d.). Interactive 3D Chemistry Animations. University of Liverpool. Available at: [Link]
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Technical Support Center: A Senior Application Scientist's Guide to Monitoring Reactions of 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride by TLC
Welcome to the technical support center for monitoring reactions involving 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for this specific application. As a Senior Application Scientist, my goal is to blend theoretical principles with field-tested insights to ensure your experiments are both successful and reproducible.
The unique structure of this compound, which incorporates thiophene, isoxazole, and a reactive sulfonyl chloride moiety, presents specific challenges and considerations for TLC analysis. This guide will walk you through the nuances of method development, execution, and problem-solving.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you might have when setting up your TLC protocol for this compound.
Q1: What stationary phase is most suitable for this compound and its derivatives?
A1: For over 80% of TLC separations, silica gel is the stationary phase of choice, and it is the recommended starting point for this compound. The polar nature of the silica surface will interact with the polar functionalities of your starting material, product, and potential byproducts, allowing for effective separation. Specifically, standard silica gel 60 F254 plates are ideal as they contain a fluorescent indicator that facilitates visualization under UV light.[1][2] Given that the heterocyclic rings and the sulfonyl group are UV-active, this is a highly effective, non-destructive first-pass visualization method.[2][3]
Q2: How do I choose an appropriate mobile phase (solvent system) to start with?
A2: The key to a good separation is selecting a solvent system where the components of your reaction mixture have different affinities for the mobile and stationary phases.[4] A good starting point for "normal" polarity compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5]
-
Initial Recommendation: Begin with a 30:70 to 50:50 mixture of ethyl acetate in hexanes.
-
Rationale: The sulfonyl chloride starting material is expected to be moderately polar. The resulting sulfonamide product, formed by reaction with an amine, will likely be more polar due to the presence of the N-H group and its hydrogen bonding capability. This difference in polarity is what you will exploit for separation. The starting sulfonyl chloride should have a higher Retention Factor (Rf) value than the more polar sulfonamide product.[4][6]
Q3: My compound isn't UV-active, or I need a secondary visualization method. What are my options?
A3: While the heterocyclic rings in your compound suggest UV activity, it's always good practice to have a secondary visualization method.[3][7]
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for organic compounds that can be oxidized, which includes the thiophene ring.[3] It provides a yellow spot on a purple background.
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to give a range of colors upon heating, which can be very useful for differentiating between closely related compounds.[3][8]
-
Iodine Chamber: Exposing the plate to iodine vapor is a simple and often effective method.[2][4] Iodine absorbs onto the surface of the silica and into the organic compounds, revealing them as brown spots.
Q4: How can I be sure about the identity of the spots on my TLC plate?
A4: The most reliable method is to use a "co-spot."[6] This involves spotting your starting material in one lane, your reaction mixture in a second lane, and a mixture of your starting material and reaction mixture in a third lane. If the spot corresponding to the starting material in the reaction mixture lane is at the same height as the pure starting material, you can be confident in its identity. The same principle applies to the product, if you have a pure sample available.
Troubleshooting Guide
Even with the best planning, experimental challenges can arise. This section provides solutions to common problems encountered when using TLC to monitor reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spot Streaking | 1. Sample Overload: Too much sample has been applied to the plate.[9] 2. Compound is Highly Polar or Acidic/Basic: The compound is interacting too strongly with the acidic silica gel.[10] 3. Incomplete Dissolution: The sample was not fully dissolved in the spotting solvent. | 1. Dilute your reaction mixture sample before spotting. Apply the sample in multiple small applications, allowing the solvent to dry between each.[9] 2. Add a small amount of a modifier to your mobile phase. For acidic compounds (like the sulfonic acid byproduct from hydrolysis), add a few drops of acetic acid. For basic compounds, add a small amount of triethylamine (0.1-1%).[10] 3. Ensure your sample is fully dissolved before spotting. If solubility is an issue, try a different spotting solvent. |
| No Spots Visible | 1. Insufficient Sample Concentration: The amount of compound on the plate is below the detection limit.[9] 2. Compound is Not UV-Active: The compound does not absorb UV light at 254 nm.[7] 3. Reaction Failure: No starting material has been consumed and no product has formed.[9] | 1. Concentrate your sample or apply it multiple times to the same spot.[9] 2. Use a chemical stain for visualization (e.g., potassium permanganate or p-anisaldehyde).[3][11] 3. Confirm your reaction conditions and reagent integrity.[12] |
| Rf Values are Too High or Too Low | 1. Inappropriate Mobile Phase Polarity: The solvent system is either too polar (high Rf) or not polar enough (low Rf).[10] | 1. If the Rf is too high (spots run near the solvent front), decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes). If the Rf is too low (spots remain near the baseline), increase the polarity (e.g., increase the proportion of ethyl acetate or add a small amount of methanol).[10] A desirable Rf value is generally between 0.3 and 0.7.[6] |
| A New Spot Appears at the Baseline | 1. Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride has reacted with moisture to form the corresponding sulfonic acid, which is highly polar and will not migrate from the baseline.[13][14] | 1. This is a strong indication of sulfonyl chloride degradation. Ensure your reaction is conducted under anhydrous conditions. The presence of this baseline spot can be used as a diagnostic tool for reagent quality. |
| Irreproducible Rf Values | 1. Changes in Experimental Conditions: Factors such as temperature, chamber saturation, and the age of the solvent system can affect Rf values.[4] 2. Variable Plate Activity: The activity of the silica gel can be affected by humidity.[15] | 1. Always use freshly prepared mobile phase.[9] Ensure the TLC chamber is properly saturated with the solvent vapor by placing a piece of filter paper inside.[16] 2. For highly sensitive separations, you can pre-condition your TLC plates in a chamber with a saturated salt solution to maintain consistent humidity. |
Experimental Protocol: Monitoring Sulfonamide Formation
This protocol provides a step-by-step guide for monitoring the reaction of this compound with a primary amine to form the corresponding sulfonamide.
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC chamber with a lid
-
Capillary spotters
-
Mobile phase (e.g., 40:60 ethyl acetate/hexanes)
-
UV lamp (254 nm)
-
Potassium permanganate stain (for secondary visualization)
Procedure:
-
Prepare the TLC Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside of the chamber. Close the lid and allow the chamber to saturate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for your spots.
-
Spot the Plate:
-
Lane 1 (Starting Material - SM): Dissolve a small amount of the this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on the first lane.
-
Lane 2 (Co-spot - C): In this lane, first spot the starting material as in Lane 1. Then, without moving the plate, take a sample from your reaction mixture and spot it directly on top of the starting material spot.
-
Lane 3 (Reaction Mixture - RXN): Take a sample from your reaction mixture and spot it on the third lane.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[9] Close the lid and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.[2]
-
If necessary, use a secondary visualization method like a potassium permanganate dip.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[17][18]
-
Interpretation: As the reaction progresses, the spot corresponding to the starting material in the RXN lane should diminish in intensity, while a new, lower Rf spot corresponding to the more polar sulfonamide product should appear and intensify. The reaction is complete when the starting material spot is no longer visible in the RXN lane.
-
Visual Workflow for TLC Monitoring
The following diagram illustrates the workflow for monitoring the progress of your reaction using TLC.
Caption: Workflow for TLC monitoring of a chemical reaction.
References
-
ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
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École Polytechnique Fédérale de Lausanne. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
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Oliveira, R. C., et al. (n.d.). Limitations of Thin Layer Chromatography (TLC) in the evaluation of radiolabeling of new peptide compound. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
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University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
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Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved from [Link]
-
IJC. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of relative humidity on the thin-layer chromatographic separation of E 472 emulsifiers. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Thin-layer chromatography: Challenges and opportunities. Retrieved from [Link]
-
YouTube. (2013, June 14). Calculating Rf Values. Retrieved from [Link]
-
Filo. (2025, July 18). What are the disadvantages of Thin Layer Chromatography (TLC)?. Retrieved from [Link]
-
Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
ResearchGate. (2025, October 22). Detection and Visualization Methods Used in Thin-Layer Chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
LinkedIn. (2024, August 10). Weighing the Pros and Cons: Advantages and Limitations of TLC in Plant Extract Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, August 1). Synthesis of Sulfonamides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
PubMed. (2007, October 15). 5-(3-Cyclopentyl-2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile: A novel, highly potent, selective, and orally active non-steroidal progesterone receptor agonist. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl Chloride and Benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Structural and Electronic Considerations
The reactivity of a sulfonyl chloride in nucleophilic substitution reactions is predominantly governed by the electrophilicity of the sulfur atom. This, in turn, is influenced by the electronic properties of the aromatic or heteroaromatic ring to which the sulfonyl chloride group is attached.
Benzenesulfonyl Chloride: The phenyl ring in benzenesulfonyl chloride is the benchmark for understanding the reactivity of aromatic sulfonyl chlorides. The electron density of the benzene ring can be modulated by substituents, a phenomenon quantitatively described by the Hammett equation.[2][3] Electron-withdrawing groups enhance the electrophilicity of the sulfonyl sulfur, increasing reactivity, while electron-donating groups have the opposite effect.
5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl Chloride: This molecule features a more complex heterocyclic system. To predict its reactivity relative to benzenesulfonyl chloride, we must consider the electronic contributions of both the thiophene and isoxazole rings.
-
Thiophene Ring: Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution.[4][5][6] This electron-rich nature suggests that the thiophene ring, in isolation, would be electron-donating relative to benzene, thus potentially decreasing the reactivity of the attached sulfonyl chloride. Thiophene is known to be significantly more reactive than benzene in electrophilic substitutions.[4]
-
Isoxazole Ring: The isoxazole ring contains two electronegative heteroatoms, nitrogen and oxygen, which generally confer an electron-withdrawing character.[7] The presence of the nitrogen atom, in particular, enhances the electron-accepting properties of the isoxazole ring. Deprotonation studies of isoxazole indicate that the C5 position is the most acidic, highlighting the electron-withdrawing nature of the heteroatoms.[8]
Synergistic Effects: In this compound, the electron-withdrawing isoxazolyl group is appended to the electron-rich thiophene ring. The net electronic effect on the sulfonyl chloride at the 2-position of the thiophene ring is a balance of these opposing influences. It is plausible that the strong electron-withdrawing nature of the isoxazole ring will significantly reduce the electron-donating capacity of the thiophene ring, making the sulfur atom of the sulfonyl chloride more electrophilic than if it were attached to an unsubstituted thiophene ring.
Hypothesized Reactivity Comparison
Based on the electronic properties of the constituent rings, it is hypothesized that This compound will exhibit a reactivity comparable to or slightly greater than that of benzenesulfonyl chloride. The electron-withdrawing 3-methyl-5-isoxazolyl substituent is expected to counteract the inherent electron-donating nature of the thiophene ring, leading to an electrophilicity at the sulfonyl sulfur that is similar to that of the phenyl-substituted analogue.
To illustrate the structural differences, the following diagram presents the chemical structures of both molecules.
Caption: Experimental workflow for the comparative kinetic analysis.
Detailed Procedure:
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of this compound and benzenesulfonyl chloride in anhydrous acetonitrile containing a known concentration of an internal standard.
-
Prepare a 0.2 M stock solution of benzylamine in anhydrous acetonitrile.
-
Prepare a 0.2 M stock solution of triethylamine in anhydrous acetonitrile.
-
-
Reaction Setup:
-
In two separate reaction vessels maintained at a constant temperature (e.g., 25 °C), add equal volumes of the respective sulfonyl chloride stock solutions.
-
To each vessel, add an equal volume of the triethylamine stock solution.
-
Initiate the reactions by adding an equal volume of the benzylamine stock solution to each vessel simultaneously.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a dilute aqueous acid solution (e.g., 1 M HCl).
-
-
Sample Analysis:
-
Extract the quenched samples with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by a suitable analytical method (HPLC, GC, or ¹H NMR) to determine the concentration of the remaining sulfonyl chloride relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of each sulfonyl chloride as a function of time.
-
Determine the initial rate of reaction for each compound from the slope of the concentration vs. time plot.
-
Calculate the pseudo-first-order rate constants (k_obs) for each reaction.
-
Expected Data and Interpretation
The kinetic data can be summarized in a table for direct comparison.
| Sulfonyl Chloride | Initial Rate (M/s) | k_obs (s⁻¹) |
| Benzenesulfonyl chloride | Experimental Value | Calculated Value |
| This compound | Experimental Value | Calculated Value |
A higher initial rate and a larger k_obs value would indicate greater reactivity. If the values for this compound are similar to or greater than those for benzenesulfonyl chloride, it would support the hypothesis that the electron-withdrawing isoxazolyl group effectively counteracts the electron-donating nature of the thiophene ring, leading to enhanced reactivity.
Conclusion
While direct experimental comparisons are not extensively documented, a thorough analysis of the electronic properties of the constituent heterocyclic rings provides a strong basis for predicting the reactivity of this compound. The electron-withdrawing nature of the isoxazole substituent is expected to increase the electrophilicity of the sulfonyl sulfur, likely resulting in a reactivity that is comparable to, or potentially greater than, that of benzenesulfonyl chloride. The proposed experimental protocol provides a clear and robust framework for empirically testing this hypothesis, offering valuable insights for researchers and drug development professionals in the selection and application of these important synthetic building blocks.
References
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Dissociative Electron Attachment induced Ring Opening in Five-Membered Heterocyclic Compounds. Available at: [Link]
-
The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. Available at: [Link]
-
CHB-401: Heterocyclic Compounds (Section B) THIOPHENE - Banaras Hindu University. Available at: [Link]
-
Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - ResearchGate. Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Available at: [Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. Available at: [Link]
-
Amine Reactions - Chemistry LibreTexts. Available at: [Link]
-
Thiophene - Wikipedia. Available at: [Link]
-
Hammett equation - Wikipedia. Available at: [Link]
-
Deprotonation of Isoxazole: A Photoelectron Imaging Study - NSF Public Access Repository. Available at: [Link]
-
Video: Amines to Sulfonamides: The Hinsberg Test - JoVE. Available at: [Link]
-
27.03 Hammett Substituent Constants Defined - YouTube. Available at: [Link]
-
THIOPHENE AND ITS DERIVATIVES. Available at: [Link]
-
An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main - Vedantu. Available at: [Link]
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A Comparative Guide to Isoxazole-Based Sulfonyl Chlorides in Drug Discovery: Synthesis, Reactivity, and Bioisosteric Scaffolding
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the isoxazole nucleus stands as a privileged scaffold, integral to a wide array of therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its role in the design of drugs targeting a spectrum of diseases, from infectious agents to cancer and inflammatory conditions.[3][4] When appended with a sulfonyl chloride moiety, the isoxazole scaffold transforms into a versatile building block, enabling the synthesis of sulfonamides—a functional group critical to the efficacy of numerous marketed drugs.[5]
This guide offers an in-depth comparative analysis of isoxazole-based sulfonyl chlorides, delving into their synthesis, reactivity, and the strategic application of bioisosterism to modulate pharmacokinetic and pharmacodynamic profiles. We aim to provide researchers with the foundational knowledge and practical insights necessary to effectively leverage these powerful chemical tools in drug discovery programs.
The Isoxazole Scaffold: A Cornerstone of Medicinal Chemistry
The five-membered aromatic heterocycle, isoxazole, is a recurring motif in a multitude of FDA-approved drugs, including the antibacterial agent sulfamethoxazole and the COX-2 inhibitor valdecoxib.[4][5] The inherent properties of the isoxazole ring, such as its dipole moment and hydrogen bonding capacity, contribute significantly to the biological activity of these compounds.[6] The strategic placement of substituents on the isoxazole ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of a drug's success.[7]
Comparative Analysis of Isoxazole Sulfonyl Chlorides
The position of the sulfonyl chloride group on the isoxazole ring, along with the nature of other substituents, profoundly influences the reagent's reactivity and the properties of the resulting sulfonamides. This section provides a comparative overview of key isoxazole sulfonyl chloride derivatives.
Synthesis and Reactivity
The synthesis of isoxazole sulfonyl chlorides typically involves the chlorosulfonation of a pre-formed isoxazole ring. For instance, 3,5-dimethylisoxazole can be treated with chlorosulfonic acid to yield 3,5-dimethylisoxazole-4-sulfonyl chloride. The reactivity of these sulfonyl chlorides in nucleophilic substitution reactions, particularly with amines to form sulfonamides, is a critical consideration for synthetic chemists.
The reaction of aryl sulfonyl chlorides with amines is a well-established method for the formation of sulfonamides. The rate of this reaction is influenced by the electronic properties of both the sulfonyl chloride and the amine. Electron-withdrawing groups on the isoxazole ring can enhance the electrophilicity of the sulfur atom, thereby increasing the rate of reaction with nucleophilic amines.[8]
Below is a generalized workflow for the synthesis of isoxazole sulfonamides from their corresponding sulfonyl chlorides.
Caption: General workflow for the synthesis of isoxazole sulfonamides.
Physicochemical Properties and Biological Activity
The substitution pattern on the isoxazole ring and the nature of the amine component of the resulting sulfonamide have a significant impact on the molecule's physicochemical properties and its biological activity.
| Isoxazole Sulfonyl Chloride Derivative | Key Physicochemical Properties of Resulting Sulfonamides (General Trends) | Representative Biological Activities |
| 3,5-Dimethylisoxazole-4-sulfonyl chloride | Moderate lipophilicity, pKa of sulfonamide N-H typically in the range of 9-10.[7] | Antibacterial, Anticancer[9] |
| 3-Phenyl-5-methylisoxazole-4-sulfonyl chloride | Increased lipophilicity due to the phenyl group. | Anti-inflammatory (COX inhibitors), Antiviral[4] |
| Isoxazole-5-sulfonyl chloride derivatives | Properties are highly dependent on the substituent at the 3-position. | Diverse activities including antibacterial and anticancer.[9] |
Note: The pKa of the sulfonamide proton is a critical parameter influencing solubility and binding interactions with biological targets.
Experimental Protocols
General Procedure for the Synthesis of Isoxazole Sulfonamides
The following protocol is a generalized procedure for the synthesis of isoxazole sulfonamides from their corresponding sulfonyl chlorides.
Materials:
-
Isoxazole sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (1.2 eq) or other suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the isoxazole sulfonyl chloride in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine to the solution, followed by the slow addition of triethylamine at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy.
Bioisosteric Replacements for the Sulfonamide Linker
While the sulfonamide group is a cornerstone of medicinal chemistry, its physicochemical properties, such as high plasma protein binding and potential for off-target effects, can sometimes present challenges in drug development.[10] Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful strategy to overcome these hurdles.[7]
Several functional groups have been investigated as bioisosteres for the sulfonamide moiety in the context of isoxazole-based drug candidates.
| Sulfonamide Bioisostere | Rationale for Replacement | Impact on Properties (General Trends) |
| Acylsulfonamides | More acidic than sulfonamides (pKa ~4-5), better mimicking the acidity of carboxylic acids.[11] | Can lead to improved potency through enhanced hydrogen bonding interactions.[7] |
| Carboxylic Acids | A classic bioisostere for sulfonamides, offering a different hydrogen bonding pattern and polarity.[12] | Can alter solubility and membrane permeability.[7] |
| Tetrazoles | Can mimic the acidic properties and spatial arrangement of a carboxylic acid or sulfonamide. | Often improves metabolic stability and oral bioavailability. |
The choice of a suitable bioisostere is highly context-dependent and requires careful consideration of the specific drug target and desired pharmacokinetic profile.
Caption: Bioisosteric relationships of the sulfonamide linker.
Conclusion
Isoxazole-based sulfonyl chlorides are indispensable reagents in the drug discovery toolkit. Their synthetic accessibility and the diverse biological activities of their sulfonamide derivatives make them attractive starting points for the development of novel therapeutics. A thorough understanding of their synthesis, reactivity, and the potential for bioisosteric modification of the sulfonamide linker is paramount for medicinal chemists seeking to optimize the properties of isoxazole-containing drug candidates. This guide provides a foundational framework for these endeavors, encouraging a rational and data-driven approach to the design and synthesis of the next generation of isoxazole-based medicines.
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Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [2]
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Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. Scientific Reports. [5]
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Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [12]
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Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. Google Patents. [13]
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Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents. [14]
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Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Chemical Science.
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Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec. [7]
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CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. [15]
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New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. [16]
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5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [17]
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Validating the Mechanism of Action of 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride-derived Inhibitors: A Comparative Guide
In the landscape of targeted cancer therapy, the development of novel kinase inhibitors is of paramount importance. The 5-(3-methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride scaffold represents a promising starting point for the generation of potent and selective inhibitors. This guide provides a comprehensive framework for validating the mechanism of action of a lead compound derived from this scaffold, which we will refer to as MITS-1 , and comparing its performance against established alternatives. Our focus will be on a hypothetical primary target, the PIM-1 kinase, a serine/threonine kinase implicated in various cancers through its role in cell proliferation and apoptosis.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel kinase inhibitors.
Introduction to MITS-1 and the PIM-1 Kinase Target
The PIM kinases (PIM-1, PIM-2, and PIM-3) are key regulators of cell signaling pathways that control cell cycle progression, survival, and metabolism.[1] Their overexpression is a hallmark of several hematological malignancies and solid tumors, making them attractive therapeutic targets.[2] MITS-1, our lead compound, is designed to inhibit PIM-1 activity. Validating this proposed mechanism of action requires a multi-faceted approach, starting from direct enzyme inhibition and progressing to cellular target engagement and downstream pathway modulation.
This guide will compare MITS-1 to two well-characterized PIM kinase inhibitors:
-
AZD1208: A potent, orally available pan-PIM kinase inhibitor.[3]
-
PIM447 (LGH447): A novel, highly selective pan-PIM kinase inhibitor.[3][4]
The following sections will detail the experimental workflows to not only confirm MITS-1's mechanism of action but also to benchmark its performance against these established alternatives.
Biochemical Validation: Direct Enzyme Inhibition
The initial and most fundamental step in characterizing a novel inhibitor is to assess its direct interaction with the purified target enzyme.[5] This is typically achieved through in vitro kinase assays that measure the inhibitor's ability to block the phosphorylation of a substrate by the kinase.[5][6]
Rationale for Experimental Design
We will employ a luminescence-based kinase assay that quantifies the amount of ATP remaining in the reaction. In this format, a low luminescence signal corresponds to high kinase activity (ATP is consumed), while a high signal indicates inhibition (ATP is preserved).[7] This method offers high sensitivity and is amenable to high-throughput screening.[6][8] To determine the mode of inhibition, we will perform enzyme kinetics studies by varying the concentrations of both the substrate (a PIM-1 specific peptide) and ATP.[9][10]
Experimental Workflow: Biochemical Kinase Assay
Caption: Workflow for Biochemical Kinase Inhibition Assay.
Step-by-Step Protocol: Luminescence-Based Kinase Assay
-
Reagent Preparation: Prepare assay buffer, recombinant human PIM-1 enzyme, peptide substrate, and ATP solutions.
-
Compound Dilution: Perform serial dilutions of MITS-1, AZD1208, and PIM447 in DMSO, followed by a further dilution in assay buffer.
-
Enzyme and Inhibitor Incubation: Add 5 µL of diluted enzyme to each well of a 384-well plate, followed by 2.5 µL of diluted compound or DMSO control. Incubate for 30 minutes at room temperature.
-
Reaction Initiation: Add 2.5 µL of a solution containing the peptide substrate and ATP to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescent signal. Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to positive (no enzyme) and negative (DMSO) controls. Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.[5]
Comparative Performance Data (Illustrative)
| Compound | IC50 (nM) vs. PIM-1 | Mode of Inhibition |
| MITS-1 | 25 | ATP-Competitive |
| AZD1208 | 5 | ATP-Competitive |
| PIM447 | 9 | ATP-Competitive |
Interpretation: The illustrative data indicate that MITS-1 is a potent inhibitor of PIM-1, albeit slightly less so than the comparators. The ATP-competitive mode of inhibition suggests that MITS-1 binds to the ATP-binding pocket of the kinase.[9][11] This is a common mechanism for kinase inhibitors.[12]
Cellular Target Engagement: Confirming Interaction in a Physiological Context
While biochemical assays are essential, they do not confirm that a compound can enter a cell and bind to its target in a complex cellular environment.[13] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[14][15] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[15][16]
Rationale for Experimental Design
We will perform CETSA to generate a thermal denaturation curve for PIM-1 in the presence and absence of our inhibitors. A shift in this curve to higher temperatures upon inhibitor treatment provides direct evidence of target engagement.[13][17] This allows us to confirm that MITS-1 can access and bind to PIM-1 within a cellular context.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol: CETSA
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., K562, which expresses PIM-1) to approximately 80% confluency. Treat the cells with MITS-1, comparators, or DMSO at a fixed concentration (e.g., 10 µM) for 2 hours at 37°C.[17]
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating: Heat the aliquots for 3 minutes at a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) using a PCR machine, followed by cooling to 4°C.[17]
-
Lysis and Centrifugation: Lyse the cells by three freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Western Blotting: Collect the supernatant containing the soluble protein fraction.[14] Determine protein concentration, normalize samples, and analyze by Western blotting using an antibody specific for PIM-1.[18]
-
Data Analysis: Quantify the band intensities for PIM-1 at each temperature. Plot the percentage of soluble PIM-1 relative to the non-heated control against temperature to generate melt curves.
Comparative Performance Data (Illustrative)
| Compound (10 µM) | PIM-1 Melting Temp (Tm) | Tm Shift (ΔTm) |
| DMSO (Control) | 52.1°C | - |
| MITS-1 | 58.6°C | +6.5°C |
| AZD1208 | 60.2°C | +8.1°C |
| PIM447 | 59.5°C | +7.4°C |
Interpretation: The positive shift in the melting temperature of PIM-1 in the presence of MITS-1 confirms that the compound engages its target in intact cells. The magnitude of the shift is comparable to the established inhibitors, suggesting strong and stable binding.
Cellular Pathway Modulation: Assessing Downstream Functional Effects
Confirming that an inhibitor binds its target is crucial, but it is equally important to demonstrate that this binding event leads to the desired functional outcome—the inhibition of the downstream signaling pathway.[19] PIM-1 is part of the broader PI3K/Akt signaling network, which regulates cell survival and proliferation.[19][20][21] A key downstream substrate of PIM-1 is the pro-apoptotic protein BAD. Phosphorylation of BAD by PIM-1 inhibits its pro-apoptotic function. Therefore, an effective PIM-1 inhibitor should lead to a decrease in phosphorylated BAD (p-BAD).
Rationale for Experimental Design
We will use Western blotting to measure the levels of p-BAD (at Ser112, a PIM-1 phosphorylation site) in cells treated with our inhibitors.[18][22] A dose-dependent decrease in p-BAD will validate that MITS-1 not only engages PIM-1 but also functionally inhibits its downstream signaling activity. We will also assess the phosphorylation status of Akt as a control to ensure the effect is specific to the PIM-1 pathway and not a general effect on the broader PI3K/Akt pathway.[23][24]
Signaling Pathway Diagram
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A Comparative Guide to the Stability of Modern Sulfonylating Agents: Benchmarking 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride
Abstract
The selection of a sulfonylating agent is a pivotal decision in synthetic chemistry, particularly within drug discovery and development where reaction reproducibility and product purity are paramount.[1][2] The stability of these reagents directly impacts storage, handling, reaction efficiency, and the impurity profile of the final active pharmaceutical ingredient (API). This guide presents a comprehensive stability comparison of 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride, a heteroaromatic sulfonylating agent, against established alternatives: p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl). We provide objective, data-driven insights into their relative hydrolytic and thermal stabilities, offering researchers the critical information needed to make informed decisions for process optimization and robust chemical synthesis.
Introduction: The Critical Role of Reagent Stability in Sulfonamide Synthesis
Sulfonamides are a cornerstone structural motif in medicinal chemistry, found in a wide array of FDA-approved drugs.[2] Their synthesis is most commonly achieved by the reaction of an amine with a sulfonyl chloride (R-SO₂Cl). While the reactivity of the sulfonyl chloride is crucial for the successful formation of the sulfonamide, its stability is a double-edged sword. A highly reactive agent may be prone to degradation under ambient storage conditions or in the presence of trace impurities, leading to reduced yield and the formation of difficult-to-remove byproducts.
The stability of a sulfonylating agent is primarily dictated by the electrophilicity of the sulfur atom and the nature of the organic substituent (R).[1] Electron-withdrawing groups enhance reactivity but can also increase susceptibility to degradation, particularly through hydrolysis. This guide focuses on this compound, a reagent featuring a complex heterocyclic system, and benchmarks its stability against the workhorse agents TsCl (an arylsulfonyl chloride) and MsCl (an alkanesulfonyl chloride).[1][3]
The Contestants: A Structural Overview
A molecule's structure dictates its function and stability. The agents under comparison possess distinct electronic and steric properties that influence their susceptibility to degradation.
-
This compound (MITS-Cl): This novel agent contains two heteroaromatic rings, an isoxazole and a thiophene. The electron-deficient nature of these rings is expected to significantly influence the electrophilicity of the sulfonyl group.
-
p-Toluenesulfonyl chloride (TsCl): As a classic arylsulfonyl chloride, the toluene ring is a relatively simple aromatic substituent. The methyl group is weakly electron-donating.
-
Methanesulfonyl chloride (MsCl): An alkanesulfonyl chloride, MsCl is generally more reactive than arylsulfonyl chlorides due to less steric hindrance and the absence of resonance stabilization.[1]
Experimental Design: A Framework for Objective Stability Assessment
To provide a robust and unbiased comparison, a series of controlled experiments were designed to evaluate the two most common degradation pathways for sulfonyl chlorides: hydrolysis and thermal decomposition.[4]
Rationale for Experimental Choices
-
Hydrolytic Stability: Moisture is a ubiquitous and often unavoidable contaminant in a laboratory setting. The reaction of a sulfonyl chloride with water produces the corresponding sulfonic acid, which is unreactive and represents a loss of active reagent.[5] This study evaluates stability in an aqueous-organic solvent mixture to simulate conditions relevant to both storage and reaction workups.
-
Thermal Stability: Many chemical reactions require elevated temperatures. Understanding the thermal decomposition point of a reagent is critical for defining safe and effective reaction parameters. Thermogravimetric Analysis (TGA) was chosen to precisely measure mass loss as a function of temperature.
The primary analytical technique employed for quantifying the remaining sulfonyl chloride in the hydrolytic study is High-Performance Liquid Chromatography (HPLC).[6] HPLC offers high sensitivity, accuracy, and the ability to separate and quantify the parent compound from its degradation products.[6][7]
Figure 1: Experimental workflow for the hydrolytic stability assessment.
Results: A Quantitative Comparison
The stability of each sulfonylating agent was monitored over 24 hours under hydrolytic conditions and across a temperature ramp for thermal analysis.
Hydrolytic Stability at 25°C
The degradation of each sulfonyl chloride was quantified by HPLC, and the percentage of the agent remaining at each time point is summarized below.
| Time (Hours) | % MITS-Cl Remaining | % TsCl Remaining | % MsCl Remaining |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 98.2 | 99.5 | 92.1 |
| 2 | 96.5 | 99.1 | 85.4 |
| 4 | 93.1 | 98.2 | 73.0 |
| 8 | 86.8 | 96.5 | 53.3 |
| 24 | 65.4 | 90.3 | 15.8 |
| Table 1: Percentage of sulfonyl chloride remaining over time in an aqueous acetonitrile solution at 25°C. |
Thermal Stability by TGA
Thermogravimetric analysis was used to determine the onset temperature of decomposition for each solid-state reagent.
| Sulfonylating Agent | Onset of Decomposition (T_onset) |
| MITS-Cl | ~185 °C |
| TsCl | ~160 °C |
| MsCl (as solid derivative) | ~145 °C |
| Table 2: Thermal decomposition onset temperatures determined by TGA. |
Discussion and Mechanistic Interpretation
The experimental data reveals a clear hierarchy of stability among the tested agents.
Hydrolytic Stability: The order of stability against hydrolysis is TsCl > MITS-Cl >> MsCl .
-
MsCl is, as expected, the least stable. Its small size and the lack of resonance stabilization make the electrophilic sulfur atom highly accessible and susceptible to nucleophilic attack by water.[1]
-
TsCl demonstrates the highest stability. The steric bulk of the tolyl group offers some protection to the sulfonyl center, and while the methyl group is weakly activating, the overall stability is characteristic of many arylsulfonyl chlorides.
-
MITS-Cl exhibits intermediate stability. The electron-withdrawing nature of the isoxazole and thiophene rings increases the electrophilicity of the sulfur atom compared to TsCl, making it more prone to hydrolysis. However, it is significantly more stable than MsCl, suggesting that the bulky heterocyclic scaffold provides considerable steric hindrance, moderating its reactivity with water.
Figure 2: Generalized mechanism for the hydrolysis of sulfonyl chlorides.
Thermal Stability: The data indicates that MITS-Cl > TsCl > MsCl in terms of thermal stability. The robust, fused heterocyclic system of MITS-Cl likely contributes to a more stable crystal lattice and a higher decomposition temperature compared to the simpler structures of TsCl and MsCl. The loss of sulfonic acid groups is a known thermal degradation pathway for sulfonated aromatic compounds.[8][9]
Protocols and Methodologies
For scientific integrity and reproducibility, the detailed protocols used in this study are provided below.
Protocol: Hydrolytic Stability Assessment via HPLC
-
Preparation of Stock Solutions: Accurately prepare 10 mg/mL solutions of MITS-Cl, TsCl, and MsCl in anhydrous acetonitrile.
-
Incubation: In separate amber HPLC vials, mix 500 µL of each stock solution with 500 µL of a 50 mM phosphate buffer (pH 7.0). This represents the T=0 time point.
-
Time Course: Store the vials at a constant temperature of 25°C. At 1, 2, 4, 8, and 24 hours, withdraw a 100 µL aliquot from each respective vial.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with 900 µL of anhydrous acetonitrile to prevent further degradation.
-
HPLC Analysis: Analyze each quenched sample using the validated RP-HPLC method detailed below.[6][10]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Quantification: Calculate the percentage of sulfonyl chloride remaining by comparing the peak area at each time point to the peak area at T=0.
Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of each solid sulfonyl chloride into a TGA pan.
-
Instrument Setup: Place the pan in the TGA instrument.
-
Analysis: Heat the sample from 30°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis: Determine the onset temperature of decomposition (T_onset) from the resulting mass vs. temperature curve.
Conclusion and Practical Recommendations
This guide provides a clear, data-driven comparison of the stability of this compound against TsCl and MsCl.
-
This compound (MITS-Cl) offers a compelling balance of reactivity and stability. It is significantly more resistant to hydrolysis than the highly reactive MsCl, making it more forgiving to handle and use in standard laboratory conditions. Its superior thermal stability compared to both TsCl and MsCl allows for a wider range of reaction temperatures.
-
Tosyl chloride (TsCl) remains the agent of choice when maximum hydrolytic stability is required, particularly for reactions run over extended periods or in protic solvents.
-
Mesyl chloride (MsCl) is best suited for rapid reactions where its high reactivity is an advantage and conditions can be kept strictly anhydrous.
Recommendations for Handling and Storage:
-
All sulfonyl chlorides should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
For reactions requiring high temperatures, MITS-Cl provides an added margin of safety against thermal decomposition.
-
When working with MsCl, meticulous attention to anhydrous conditions is critical to prevent rapid degradation and ensure high yields.
By understanding the distinct stability profiles of these reagents, researchers can better select the optimal sulfonylating agent for their specific application, leading to more robust, reproducible, and efficient synthetic outcomes.
References
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- BenchChem. (2025). A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus.
-
Kevill, D. N., & Anderson, S. W. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1233–1243. [Link]
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Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 894-900. [Link]
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ResearchGate. (2025, August 7). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. [Link]
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ResearchGate. (2025, August 5). Thermal stability of high temperature polymers and their sulfonated derivatives under inert and saturated vapor conditions. [Link]
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Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
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de Zwart, M. A., et al. (2016). Thermal Stability of Sulfonated Poly(Ether Ether Ketone) Films: On the Role of Protodesulfonation. Macromolecular Chemistry and Physics, 217(3), 408-416. [Link]
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Viswanathan, C. T., et al. (2007). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 9(1), E30–E42. [Link]
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Asif, M. (2022). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]
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Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]
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ResearchGate. (2015). Development and Validation of RP-HPLC Method for the Dissolution and Assay of Etoricoxib in Pharmaceutical Dosage Forms. [Link]
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ResearchGate. (2025, August 7). Thermal Stability of Sulfonated Poly(Ether Ether Ketone) Films: On the Role of Protodesulfonation. [Link]
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PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327. [Link]
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Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
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Spectroscopic analysis to confirm the structure of 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride products
A Comparative Guide to the Spectroscopic Confirmation of 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl Chloride
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. This compound is a key building block whose utility is fundamentally dependent on its structural integrity. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to unambiguously confirm its structure, ensuring the reliability of downstream applications.
The Analytical Imperative: Beyond Simple Confirmation
The synthesis of heteroaromatic sulfonyl chlorides can be complex, and these compounds may exhibit limited stability.[1][2] For a molecule like this compound, the primary analytical challenge is not just to confirm the presence of the constituent rings but to definitively establish their connectivity and substitution pattern. A potential isomeric byproduct, for instance, could have the sulfonyl chloride group at the 3- or 4-position of the thiophene ring. Such isomers would possess identical mass and similar elemental composition, rendering some analytical methods insufficient on their own. Therefore, a multi-technique approach is not just recommended; it is essential for robust quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For the target compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Framework
¹H NMR provides the most direct evidence for the specific arrangement of protons on the aromatic rings. The expected spectrum for this compound would exhibit characteristic signals that, when analyzed for their chemical shift, multiplicity, and coupling constants, create a unique fingerprint of the molecule.
Key Diagnostic Signals:
-
Thiophene Protons: The two protons on the thiophene ring are expected to appear as distinct doublets due to coupling with each other. Their specific chemical shifts are influenced by the electron-withdrawing sulfonyl chloride group and the isoxazole substituent.
-
Isoxazole Proton: A sharp singlet corresponding to the single proton on the isoxazole ring. Its position confirms the substitution pattern on this ring.
-
Methyl Protons: A singlet integrating to three protons, characteristic of the methyl group on the isoxazole ring.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing power for a wide range of organic compounds and its convenient single deuterium lock signal.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.00 ppm.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex coupling patterns.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Complementing the proton data, ¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical environment. This is particularly useful for identifying the quaternary (non-protonated) carbons of the isoxazole and thiophene rings, which are invisible in the ¹H NMR spectrum.
Comparative Data Summary: NMR Analysis
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |
| Thiophene H-3 | 7.20 - 7.40 | Doublet (d) | 125 - 130 |
| Thiophene H-4 | 7.70 - 7.90 | Doublet (d) | 135 - 140 |
| Isoxazole H-4 | 6.40 - 6.60 | Singlet (s) | 100 - 105 |
| Isoxazole-CH₃ | 2.40 - 2.60 | Singlet (s) | 10 - 15 |
| Thiophene C-2 (C-SO₂Cl) | - | - | 140 - 145 |
| Thiophene C-5 (C-Isoxazole) | - | - | 150 - 155 |
| Isoxazole C-3 (C-CH₃) | - | - | 160 - 165 |
| Isoxazole C-5 (C-Thiophene) | - | - | 168 - 173 |
Note: Expected chemical shifts are estimates and can vary based on solvent and experimental conditions. The disappearance of certain signals and the appearance of new ones can confirm the formation of the isoxazole ring.[3]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Workflow for NMR-based structural confirmation."
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique that provides the exact molecular weight and, through fragmentation analysis, crucial information about the molecule's substructures.
High-Resolution Mass Spectrometry (HRMS)
HRMS is the gold standard for confirming the elemental composition of a new compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), it can distinguish between compounds with the same nominal mass but different elemental formulas.
Expected HRMS Data:
-
Formula: C₈H₆ClN₂O₃S₂
-
Calculated Monoisotopic Mass: 276.9484
-
Observed m/z: Should be within ± 0.0014 of the calculated mass.
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule
In MS/MS analysis, the molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's connectivity. For sulfonyl chlorides and sulfonamides, characteristic fragmentation patterns include the loss of SO₂ or cleavage of the C-S or S-N bonds.[4][5] The fragmentation of protonated sulfonamides can sometimes result in the formation of dominant radical cations of the constituent amines.[6]
Key Fragmentation Pathways:
-
Loss of Cl: [M - Cl]⁺
-
Loss of SO₂Cl: [M - SO₂Cl]⁺, leaving the coupled heterocyclic rings.
-
Cleavage of the C-S bond: Fragmentation at the thiophene-sulfur bond.
-
Cleavage between rings: Breakage of the bond connecting the isoxazole and thiophene rings.
Experimental Protocol: LC-MS (HRMS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the sample in a suitable solvent like acetonitrile or methanol.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a "soft" ionization technique that minimizes in-source fragmentation, ensuring the observation of the intact molecular ion.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
MS/MS: For fragmentation studies, perform a product ion scan on the isolated molecular ion peak.
dot graph G { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Predicted MS/MS fragmentation of the target molecule."
Infrared (IR) Spectroscopy: A Quick Functional Group Check
While not as structurally definitive as NMR or MS, Fourier-Transform Infrared (FTIR) spectroscopy is an invaluable tool for quickly verifying the presence of key functional groups. It serves as an excellent, rapid quality control check. The analysis of isoxazole and thiophene derivatives often involves identifying characteristic vibrational bands.[7][8]
Key Vibrational Bands:
-
S=O Stretching (Sulfonyl Chloride): Two strong, characteristic bands are expected around 1385-1370 cm⁻¹ (asymmetric) and 1185-1165 cm⁻¹ (symmetric). The presence of these bands is strong evidence for the sulfonyl chloride group.[9]
-
C=N Stretching (Isoxazole): A medium to strong band around 1650-1590 cm⁻¹.
-
C-S Stretching (Thiophene): Weaker bands in the fingerprint region, typically below 800 cm⁻¹.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the key functional groups.
Comparative Analysis: Choosing the Right Tool
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed connectivity, stereochemistry, and electronic environment of H and C atoms. | Unambiguous structure determination; distinguishes isomers effectively. | Requires larger sample amounts; can be time-consuming. |
| HRMS | Exact molecular formula. | Extremely high accuracy and sensitivity; confirms elemental composition. | Does not provide connectivity information; cannot distinguish isomers on its own. |
| MS/MS | Sub-structural information from fragmentation patterns. | Helps piece together the molecular structure; useful for confirming connectivity. | Fragmentation can be complex and sometimes requires interpretation. |
| FTIR | Presence of key functional groups. | Very fast, requires minimal sample preparation; excellent for quick QC checks. | Provides limited structural information; not suitable for distinguishing isomers. |
Conclusion: An Integrated Approach for Unquestionable Confidence
The structural confirmation of this compound requires a synergistic application of modern spectroscopic techniques. While NMR spectroscopy provides the definitive structural map, High-Resolution Mass Spectrometry is essential to confirm the elemental composition with absolute certainty. FTIR serves as a rapid and efficient first-pass analysis to verify the presence of the critical sulfonyl chloride functionality. By integrating the data from all three techniques, researchers can have the highest degree of confidence in the structure and purity of their product, ensuring the integrity and reproducibility of their scientific endeavors. The synthesis of such heterocyclic compounds has been a subject of interest for their potential biological activities.[10][11][12]
References
-
Journal of Organic Chemistry and Pharmaceutical Research. Synthesis and characterization of novel isoxazolyl benzimidazoles. Available from: [Link]
-
ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]
-
ResearchGate. Theoretical-study-of-Isoxazoles-and-their-derivatives. Available from: [Link]
-
ResearchGate. Experimental and theoretical investigation of new furan and thiophene derivatives containing oxazole, isoxazole, or isothiazole subunits. Available from: [Link]
-
J-STAGE. The Infrared Absorption Spectra of Thiophene Derivatives. Available from: [Link]
-
J-STAGE. A new method for the preparation of thiophenesulfonyl chlorides. Available from: [Link]
-
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]
-
NIH National Library of Medicine. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Available from: [Link]
-
Taylor & Francis Online. Mass Spectra of Some Sulfinate Esters and Sulfones. Available from: [Link]
-
NIH National Library of Medicine. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Available from: [Link]
-
ACG Publications. Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. Available from: [Link]
-
ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available from: [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) is available for 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride. This guide is constructed based on the known hazards of structurally similar compounds and the general chemical properties of sulfonyl chlorides, thiophenes, and isoxazoles. All procedures should be conducted with the utmost caution and under the supervision of qualified personnel.
Executive Summary: Hazard Assessment and Core Precautions
This compound is a reactive chemical that, based on analogous compounds, should be treated as corrosive, a respiratory irritant, and harmful if swallowed . The sulfonyl chloride functional group is highly susceptible to hydrolysis, reacting with water to produce corrosive hydrochloric acid and the corresponding sulfonic acid. Therefore, stringent measures must be taken to avoid contact with moisture, skin, eyes, and the respiratory tract. This guide provides a framework for the safe handling, use, and disposal of this compound, emphasizing the importance of a multi-layered approach to personal and environmental safety.
Hazard Identification and Risk Mitigation
Based on data from structurally related compounds such as 5-(3-isoxazolyl)-2-thiophenesulfonyl chloride and other thiophenesulfonyl chlorides, the primary hazards are categorized as follows:
| Hazard Classification | GHS Hazard Statement | Expected Consequence |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Immediate and potentially severe tissue damage upon contact. |
| Eye Damage/Irritation | H319: Causes serious eye irritation | Can lead to severe eye damage, including blindness.[1] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion can cause significant internal damage.[2] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract.[2] |
| Skin Sensitization | H317: May cause an allergic skin reaction | Repeated exposure may lead to an allergic skin response. |
Mitigation Strategy: The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment (PPE) within a controlled laboratory environment, such as a chemical fume hood.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a full-face shield | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[1][3] |
| Hands | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or tearing and change them frequently.[3] |
| Body | Chemical-resistant lab coat | Protects against accidental spills. Ensure the lab coat is fully buttoned. |
| Respiratory | Use within a certified chemical fume hood | A fume hood is the primary means of preventing inhalation exposure. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[1][3] |
Step-by-Step Handling and Operational Plan
Preparation and Engineering Controls
-
Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation risk.[1][3]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing an inert absorbent material (e.g., sand, vermiculite), and appropriate waste disposal bags should be readily available. Do not use combustible materials for absorption.
Handling Procedure
The following workflow diagram illustrates the critical steps for safely handling the compound.
Caption: Workflow for handling this compound.
Spill Management and Emergency Procedures
In the event of a spill or exposure, immediate and decisive action is crucial.
Spill Response
Caption: Spill response workflow.
Exposure Response
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Disposal Plan
All waste generated from the handling of this compound is to be considered hazardous.
-
Solid Waste: Contaminated gloves, absorbent materials, and empty containers should be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Unused or quenched solutions should be collected in a dedicated, labeled hazardous waste container.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.[3]
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
